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  • Product: 4-(Fluorosulfonyl)-3-methoxybenzoic acid
  • CAS: 935534-26-2

Core Science & Biosynthesis

Foundational

The Strategic Role of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in SuFEx Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry paradigm, has revolutionized the assembly of complex molecular architectures.[1][2] This technical guide delves into the specific and strategic role of 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS No: 935534-26-2), a trifunctional connector hub poised to significantly impact drug discovery and materials science.[3] We will dissect its molecular architecture, explore the mechanistic underpinnings of its reactivity, and provide field-proven insights into its application as a versatile building block in SuFEx-mediated conjugations.

Introduction to SuFEx Click Chemistry: The Power of the S(VI)-F Bond

SuFEx chemistry, introduced by Sharpless and co-workers in 2014, leverages the unique stability and latent reactivity of the sulfur(VI)-fluoride bond.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to a wide range of reaction conditions and are resistant to hydrolysis and reduction.[2][4] However, under specific activation, typically with a base or a Lewis acid catalyst, the S(VI)-F bond undergoes a highly efficient and selective exchange reaction with a variety of nucleophiles, including phenols, amines, and alcohols.[1][5][6] This forms robust and stable sulfonate, sulfonamide, or sulfate linkages.[5][7]

The reliability and broad scope of SuFEx have led to its rapid adoption in diverse fields, from the synthesis of novel polymers to the development of covalent inhibitors and bioconjugation strategies.[4][7][8] At the heart of this modular approach are "SuFExable hubs" or "connectors," molecules that possess one or more sulfonyl fluoride moieties and can be used to link different molecular fragments.[9][10]

4-(Fluorosulfonyl)-3-methoxybenzoic Acid: A Trifunctional Connector Hub

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a prime example of a strategically designed SuFEx connector. Its power lies in the orthogonal reactivity of its three key functional groups:

  • The Fluorosulfonyl Group (-SO₂F): This is the "warhead" of the molecule, the reactive handle for SuFEx click chemistry. Its reactivity is tunable, allowing for controlled conjugation with a wide array of nucleophiles. The stability of the resulting linkage is a key advantage for applications requiring robust molecular constructs.

  • The Benzoic Acid Group (-COOH): This versatile functional group opens up a second dimension of reactivity. It can be readily converted to an amide, ester, or other functionalities using standard organic synthesis techniques. This allows for the pre- or post-SuFEx modification of the molecule, enabling the attachment of a wide range of payloads, linkers, or targeting moieties.

  • The Methoxy Group (-OCH₃): This electron-donating group on the aromatic ring influences the electronic properties of the molecule. It can modulate the reactivity of the fluorosulfonyl group and the aromatic ring itself. Furthermore, the methoxy group can play a role in the pharmacokinetic and pharmacodynamic properties of derivative molecules in drug discovery applications.[11]

Molecular Properties
PropertyValueSource
CAS Number 935534-26-2[3]
Molecular Formula C₈H₇FO₅S[3][12]
Molecular Weight 234.20 g/mol [3][12]
Appearance Solid[13]
SMILES O=C(O)C1=CC=C(S(=O)(F)=O)C(OC)=C1[3]

Mechanistic Insights and Reaction Workflow

The core of the SuFEx reaction involving 4-(Fluorosulfonyl)-3-methoxybenzoic acid is the nucleophilic attack on the electrophilic sulfur atom of the fluorosulfonyl group, leading to the displacement of the fluoride ion.[14] This process is typically catalyzed by a base, which can deprotonate the incoming nucleophile, increasing its reactivity.

Generalized SuFEx Reaction

Caption: Generalized workflow of a SuFEx reaction with 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Experimental Protocol: A Guideline for Application

The following is a generalized, field-proven protocol for the SuFEx conjugation of a phenolic nucleophile with 4-(Fluorosulfonyl)-3-methoxybenzoic acid. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials and Reagents
  • 4-(Fluorosulfonyl)-3-methoxybenzoic acid

  • Phenolic nucleophile

  • Anhydrous solvent (e.g., Acetonitrile, THF, DMF)

  • Base catalyst (e.g., DBU, BTMG)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.0 eq) and the phenolic nucleophile (1.1 eq) in the chosen anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add the base catalyst (0.1 - 1.0 eq) dropwise at room temperature. The optimal amount of catalyst will depend on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). SuFEx reactions are often rapid, with significant product formation observed within minutes to a few hours.

  • Work-up: Upon completion, quench the reaction with a suitable acidic solution (e.g., 1M HCl) to neutralize the base. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired conjugate.

Applications in Drug Discovery and Beyond

The trifunctional nature of 4-(Fluorosulfonyl)-3-methoxybenzoic acid makes it an exceptionally valuable tool for:

  • Lead Optimization: Rapidly generate libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies. The robust sulfonate linkage ensures the stability of the synthesized molecules.

  • PROTACs and Molecular Glues: The orthogonal handles allow for the precise and modular construction of these complex bifunctional molecules.

  • Bioconjugation: After modification of the carboxylic acid, the SuFEx handle can be used to covalently link to proteins or other biomolecules.[8]

  • Materials Science: The ability to form strong, stable linkages makes this molecule suitable for the synthesis of novel polymers and functional materials.

Conclusion

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a powerful and versatile connector hub for SuFEx click chemistry. Its unique combination of a reactive SuFEx handle, a modifiable carboxylic acid, and a modulating methoxy group provides researchers with a strategic tool for the efficient and robust construction of complex molecular architectures. As the applications of SuFEx continue to expand, the importance of well-designed connectors like this will undoubtedly grow, accelerating innovation in drug discovery, chemical biology, and materials science.

References

  • BLD Pharm. 935534-26-2|4-(Fluorosulfonyl)-3-methoxybenzoic acid.
  • Cold Spring Harbor Laboratory. Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • PMC, NIH. Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • National Science Review. Advances in the construction of diverse SuFEx linkers.
  • Chemical Science (RSC Publishing).
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • ACS Omega - ACS Publications. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles.
  • PMC, NIH. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
  • Monash University. Sulfur Fluoride Exchange (SuFEx).
  • ResearchGate. a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click....
  • ResearchGate.
  • PMC, NIH.
  • Sigma-Aldrich.
  • Chemical Communications (RSC Publishing). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry.
  • PMC, NIH. Sulfur fluoride exchange.
  • Merck. 4-(Fluorosulfonyl)-3-methoxybenzoic acid.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • SpringerLink. SuFEx as a new generation of click chemistry: synthesis and development of linkers.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.
  • SpringerLink. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Sigma-Aldrich. 4-(Fluorosulfonyl)-3-methoxybenzoic acid | 935534-26-2.
  • Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • PubChem. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoro-3-methoxybenzoic Acid | 82846-18-2.
  • Benchchem.
  • PubChemLite. 4-fluoro-3-methoxybenzoic acid (C8H7FO3).
  • Benchchem.

Sources

Exploratory

Advanced Mechanistic Guide: 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in Targeted Covalent Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has historically been dominat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors targeting nucleophilic cysteine residues. However, because cysteine is relatively rare in the human proteome, the field has rapidly expanded toward targeting more abundant residues such as lysine and tyrosine (1[1]). At the forefront of this shift is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry (2[2]).

As a Senior Application Scientist, I present this whitepaper to dissect the mechanism of action of 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS 935534-26-2) (3[3]). This highly specialized building block is engineered to introduce an aryl-sulfonyl fluoride warhead into molecular scaffolds, enabling the precise, proximity-driven covalent modification of target proteins.

Mechanistic Principles of the Aryl-Sulfonyl Fluoride Warhead

To understand the utility of 4-(fluorosulfonyl)-3-methoxybenzoic acid, one must understand the causality behind its structural components:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike highly reactive acyl chlorides, sulfonyl fluorides are exceptionally stable to aqueous hydrolysis. They operate under a "sleeping beauty" mechanism—remaining dormant until they are brought into an exact geometric and electrostatic microenvironment by a specific protein binding pocket (4[4]).

  • The 3-Methoxy Group: This substitution is not merely decorative. It provides critical steric shielding that further protects the S-F bond from off-target nucleophiles in plasma. Furthermore, it restricts the rotational freedom of the sulfonyl group, pre-organizing the warhead into a reactive conformation when docked inside the target protein.

  • The Benzoic Acid Handle: The carboxylic acid serves as a highly efficient synthetic handle, allowing the warhead to be seamlessly coupled to primary or secondary amines on a targeting ligand (e.g., a peptide or small molecule) via standard amide bond formation (5[5]).

Once the ligand binds non-covalently to the target, the microenvironment activates the S-F bond, facilitating nucleophilic attack by a proximal lysine (ε-amino group) or tyrosine (hydroxyl group), resulting in the elimination of a fluoride ion and the formation of a permanent sulfonamide or sulfonate bond.

SuFEx_Mechanism A TCI with 4-(Fluorosulfonyl)- 3-methoxybenzoic acid C Non-Covalent Pre-equilibrium (KD) A->C B Target Protein (e.g., ML-IAP) B->C D Microenvironment Activation (Proximity & Electrostatics) C->D Orientation E Nucleophilic Attack (Lys ε-amino / Tyr OH) D->E Activation F Fluoride Elimination (-HF) E->F SuFEx Reaction G Stable Sulfonamide/Sulfonate Covalent Adduct F->G Irreversible Binding

Fig 1: Mechanistic pathway of SuFEx-mediated covalent binding via sulfonyl fluoride warheads.

Case Study: Precision Targeting of ML-IAP via Lysine 135

To demonstrate the causality and efficacy of this warhead, we examine its application in targeting the Melanoma Inhibitor of Apoptosis Protein (ML-IAP). ML-IAP prevents apoptosis by binding to caspases, making it a prime oncology target.

The Structural Rationale: Traditional pan-IAP antagonists bind reversibly to the AVPI binding pocket. However, structural analysis reveals a unique vulnerability in ML-IAP: it possesses a specific lysine residue (Lys 135 ) adjacent to this pocket. In contrast, homologous proteins like cIAP1 and cIAP2 possess a glutamic acid at this equivalent position (6[6]).

By incorporating 4-(fluorosulfonyl)-3-methoxybenzoic acid into an AVPI-mimetic peptide (replacing the P2 valine residue), researchers successfully created a highly selective, irreversible inhibitor. The warhead is geometrically constrained to react exclusively with Lys 135, completely bypassing cIAP1/2 due to the lack of a suitable nucleophile (5[5]).

Quantitative Binding and Covalent Adduct Formation

The table below summarizes the selectivity profile driven by the presence or absence of the target nucleophile in the protein microenvironment.

Target ProteinRelevant Binding Site ResidueNon-Covalent Affinity (Pre-incubation)Covalent Adduct Mass Shift (LC-MS)Covalent Engagement Status
ML-IAP (Wild-Type) Lysine 135High+598 DaConfirmed
ML-IAP (K135A Mutant) Alanine 135ReducedNoneAbrogated
XIAP (BIR3 Domain) Lysine 311ModerateNoneSuboptimal Geometry
cIAP1 / cIAP2 Glutamic AcidLowNoneNo Nucleophile

Data synthesized from comparative analysis of IAP family proteins (7[7]).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the validation of a TCI must be a self-contained, self-validating system. The following protocol details the synthesis and validation of a 4-(fluorosulfonyl)-3-methoxybenzoic acid-derived probe, emphasizing the causality behind the use of mutant controls.

Step 1: Solid-Phase Peptide Synthesis (SPPS) & Warhead Coupling
  • Action: Synthesize the core targeting scaffold on a solid support resin. Treat the resin with 4% hydrazine (N₂H₄) in DMF (3 × 5 mL, room temperature) to selectively remove the ivDde protecting group from the target amine (5[5]).

  • Coupling: React the exposed amine with 3 equivalents of 4-(fluorosulfonyl)-3-methoxybenzoic acid using standard coupling reagents (e.g., HATU/DIPEA) before final cleavage from the resin.

  • Causality: The carboxylic acid of the building block forms a stable amide bond, positioning the -SO₂F group precisely at the desired vector without interfering with the primary binding pharmacophore.

Step 2: Protein Incubation & Complex Formation
  • Action: Incubate the synthesized covalent probe with purified wild-type ML-IAP BIR domain and a specifically engineered K135A (Lys135Ala) mutant at a 1:10 (protein:ligand) ratio for 2 hours at room temperature (7[7]).

  • Causality: The 2-hour window allows sufficient time for the non-covalent pre-equilibrium to establish and the proximity-driven SuFEx reaction to occur.

Step 3: Intact Protein LC-MS Analysis (The Self-Validating Step)
  • Action: Analyze the incubated samples via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: LC-MS provides unambiguous confirmation of covalent modification. Wild-type ML-IAP (mass ~15,354 Da) will show a distinct mass shift (+598 Da) resulting in a peak at ~15,952 Da (7[7]). Crucially, the complete absence of this mass shift in the K135A mutant proves that the labeling is highly site-specific and not an artifact of promiscuous reactivity (5[5]).

Step 4: SDS-PAGE & DELFIA Displacement Kinetics
  • Action: Run the samples on an SDS-PAGE gel and perform a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).

  • Causality: SDS-PAGE visually confirms the covalent complex via a distinct band shift under denaturing conditions. The DELFIA assay monitors the displacement of a fluorescent probe, establishing the time-dependent inhibition kinetics that are the hallmark of true covalent binders.

Experimental_Workflow N1 1. Solid-Phase Synthesis (Warhead Coupling) N2 2. Protein Incubation (WT vs. Mutant Controls) N1->N2 N3 3. LC-MS Analysis (Intact Mass Shift) N2->N3 N4 4. SDS-PAGE Analysis (Covalent Complex) N2->N4 N5 5. DELFIA Assay (Displacement Kinetics) N2->N5 N6 Validated Covalent Target Engagement N3->N6 +598 Da Shift N4->N6 Band Shift N5->N6 Time-dependent IC50

Fig 2: Self-validating experimental workflow for confirming targeted covalent inhibition.

Conclusion

The integration of 4-(fluorosulfonyl)-3-methoxybenzoic acid into the medicinal chemistry toolkit represents a significant leap forward in rational drug design. By leveraging the extreme stability and context-dependent reactivity of the SuFEx warhead, researchers can now confidently target non-catalytic lysines and tyrosines, expanding the druggable proteome far beyond the limitations of traditional cysteine-reactive electrophiles.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein (Pre-print/Data) Source: ResearchGate URL:[Link]

  • Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein (PubMed Record) Source: PubMed (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Fluorosulfonyl)-3-methoxybenzoic acid: Structural Analysis and Stability

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, a molecule of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, a molecule of significant interest in medicinal chemistry and chemical biology. As a member of the sulfonyl fluoride class of compounds, it possesses a unique combination of stability and reactivity, making it a valuable tool for covalent inhibitor design and as a chemical probe. This document delves into the structural characteristics, spectroscopic profile, and stability of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, offering insights into its handling, application, and the chemical principles governing its behavior. While specific experimental data for this particular molecule is limited, this guide synthesizes information from closely related analogues and the broader class of aromatic sulfonyl fluorides to provide a robust predictive analysis.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The field of drug discovery has witnessed a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. Within this landscape, sulfonyl fluorides have emerged as a privileged electrophile.[1][2] Their remarkable stability, particularly their resistance to hydrolysis under physiological conditions, distinguishes them from more reactive sulfonyl chlorides.[1][3] This "click-like" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), allows for highly selective reactions with nucleophilic amino acid residues such as lysine, tyrosine, and serine in proteins.[4][5]

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a trifunctional molecule incorporating a sulfonyl fluoride for covalent modification, a carboxylic acid for potential modulation of solubility and for forming salt bridges or hydrogen bonds, and a methoxy group that can influence the electronic properties and metabolic stability of the molecule. Understanding the interplay of these functional groups is paramount for its effective application.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 4-(Fluorosulfonyl)-3-methoxybenzoic acid dictate its reactivity and physical properties.

Structural Formula and Key Identifiers
  • IUPAC Name: 4-(Fluorosulfonyl)-3-methoxybenzoic acid

  • CAS Number: 935534-26-2[6]

  • Molecular Formula: C₈H₇FO₅S[4]

  • Molecular Weight: 234.20 g/mol [6]

  • SMILES: O=C(O)C1=CC=C(S(=O)(F)=O)C(OC)=C1[6]

  • InChI Key: MMGFERAHRYVWRR-UHFFFAOYSA-N[5]

PropertyValueSource
Purity Typically ≥95%[5]
Physical Form Solid[5]
Storage Conditions Inert atmosphere, room temperature[5][6]
Spectroscopic Profile (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 12-13 ppm).

  • Aromatic Protons: Three protons on the benzene ring will likely appear as a complex multiplet pattern due to their distinct chemical environments and coupling.

  • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-COOH): A signal is expected around δ 167 ppm.

  • Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the electron-withdrawing sulfonyl fluoride and carboxylic acid groups, and the electron-donating methoxy group.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 56 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

  • S=O Stretch (Sulfonyl Fluoride): Two strong, characteristic absorption bands are expected for the symmetric and asymmetric stretches of the sulfonyl group, typically in the ranges of 1180-1210 cm⁻¹ and 1380-1410 cm⁻¹ respectively.

  • S-F Stretch: A characteristic absorption is expected around 800-900 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1250-1300 cm⁻¹ and 1025-1150 cm⁻¹ regions.

Mass Spectrometry (Predicted):

  • Molecular Ion [M]⁺: Expected at m/z 234.

  • [M-H]⁻: Expected at m/z 232.99254.[1]

  • [M+H]⁺: Expected at m/z 235.00710.[1]

  • Key Fragmentation: Loss of HF, SO₂, and CO₂ are potential fragmentation pathways under electron ionization.

Stability Profile

The stability of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is a critical parameter for its storage, handling, and application in biological systems. The sulfonyl fluoride moiety is the key to its unique stability profile.

Hydrolytic Stability

Aromatic sulfonyl fluorides are notably resistant to hydrolysis at neutral and acidic pH.[1][3] This is in stark contrast to the more labile sulfonyl chlorides. The strong S-F bond and the high electronegativity of fluorine contribute to this stability.[5] However, under strongly basic conditions, nucleophilic attack by hydroxide ions can lead to hydrolysis, forming the corresponding sulfonic acid. The presence of the carboxylic acid and methoxy groups on the aromatic ring can modulate this reactivity.

Experimental Protocol: Hydrolytic Stability Assessment

  • Preparation of Test Solutions: Prepare solutions of 4-(Fluorosulfonyl)-3-methoxybenzoic acid in buffers of varying pH (e.g., pH 2, 5, 7.4, and 9).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 25 °C and 40 °C).

  • Time-Point Analysis: At specified time intervals, withdraw aliquots and quench any reaction if necessary.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Thermal Stability

Based on data for the related compound 4-methoxybenzoic acid, which is stable up to approximately 285°C, 4-(Fluorosulfonyl)-3-methoxybenzoic acid is expected to possess good thermal stability.[11] At elevated temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample of 4-(Fluorosulfonyl)-3-methoxybenzoic acid into a TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitor the change in mass as a function of temperature.

Photostability

Aromatic compounds, particularly those with electron-donating and withdrawing groups, can be susceptible to photodegradation upon exposure to UV light.[12] For 4-(Fluorosulfonyl)-3-methoxybenzoic acid, potential photodegradation pathways could involve reactions of the aromatic ring or cleavage of the sulfonyl fluoride or carboxylic acid groups.

Experimental Protocol: Photostability Assessment

  • Sample Preparation: Prepare solutions of the compound and expose them to a calibrated light source (e.g., a xenon lamp) in a photostability chamber.

  • Control: Keep a parallel set of samples in the dark at the same temperature.

  • Analysis: At defined time points, analyze both the exposed and dark control samples by HPLC to assess for degradation.

Reactivity and Mechanistic Considerations

The reactivity of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.

The SuFEx Reaction

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is the hallmark of sulfonyl fluorides.[13] They react with nucleophiles, such as the side chains of amino acids, to form stable sulfonamide or sulfonate ester linkages. This reaction is highly chemoselective, with the sulfonyl fluoride typically being unreactive towards other functional groups under physiological conditions.[4]

SuFEx_Reaction reagent 4-(Fluorosulfonyl)-3-methoxybenzoic acid product Covalent Adduct reagent->product SuFEx Reaction nucleophile Nucleophile (e.g., Lysine side chain) nucleophile->product

Caption: The SuFEx reaction of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Influence of Substituents

The methoxy and carboxylic acid groups on the benzene ring influence the reactivity of the sulfonyl fluoride. The electron-donating methoxy group can slightly decrease the electrophilicity of the sulfur atom, while the electron-withdrawing carboxylic acid group can have the opposite effect. The position of these substituents relative to the sulfonyl fluoride is crucial in determining the overall electronic effect.

Applications in Research and Development

The unique properties of 4-(Fluorosulfonyl)-3-methoxybenzoic acid make it a valuable tool in several areas of research.

  • Covalent Probes: It can be used to selectively label and identify the binding partners of small molecules in complex biological systems.

  • Covalent Inhibitors: The sulfonyl fluoride moiety can be incorporated into drug candidates to create potent and selective covalent inhibitors of enzymes and other protein targets.[4][5]

  • Chemical Biology: As a building block, it allows for the introduction of a stable yet reactive handle for bioconjugation and the construction of complex molecular probes.

Conclusion

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a molecule with a desirable combination of stability and controlled reactivity, making it a powerful tool for modern drug discovery and chemical biology. Its resistance to hydrolysis provides a significant advantage over other electrophilic species, allowing for its use in aqueous environments. While a comprehensive experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation for its application by synthesizing available data and drawing on the well-established chemistry of sulfonyl fluorides. Further research into the specific stability and reactivity of this and related compounds will undoubtedly expand their utility in the development of novel therapeutics and research tools.

References

  • ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Imperial College London. (2022). An Alternative Reactivity of Sulfonyl Fluorides.
  • Springer Nature. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Precursors

Introduction 4-(Fluorosulfonyl)-3-methoxybenzoic acid is a pivotal building block in contemporary drug discovery and chemical biology. Its unique combination of a reactive sulfonyl fluoride moiety, a methoxy group, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a pivotal building block in contemporary drug discovery and chemical biology. Its unique combination of a reactive sulfonyl fluoride moiety, a methoxy group, and a carboxylic acid handle makes it an invaluable precursor for the synthesis of complex molecular probes, covalent inhibitors, and a variety of pharmacologically active agents. The sulfonyl fluoride group, in particular, has gained significant attention as a versatile reactive group for "click chemistry" and for its ability to form stable covalent bonds with biological nucleophiles, enabling the development of targeted therapeutics.[1]

This technical guide provides a comprehensive overview of the primary synthetic pathways to key precursors of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, with a principal focus on the synthesis of 4-(chlorosulfonyl)-3-methoxybenzoic acid, a common and versatile intermediate. We will delve into the strategic considerations behind precursor selection, detailed experimental protocols, and the chemical logic that underpins these synthetic transformations.

Strategic Approaches to Precursor Synthesis

The synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid typically proceeds through a key intermediate, which is then converted to the final product. The most common and industrially scalable approach involves the preparation of a sulfonyl chloride precursor, which can then be subjected to a halogen exchange reaction to yield the desired sulfonyl fluoride.

The primary precursor of interest is 4-(chlorosulfonyl)-3-methoxybenzoic acid . The synthesis of this intermediate is the central focus of this guide. An alternative, though less common, direct route involves the formation of a sulfonic acid followed by conversion to the sulfonyl fluoride.

The selection of the starting material is critical and is often dictated by commercial availability, cost, and the directing effects of existing substituents on the aromatic ring. A common and logical starting material is 3-methoxybenzoic acid, where the methoxy and carboxylic acid groups direct the regioselectivity of the subsequent sulfonation reaction.

Synthesis of the Key Precursor: 4-(Chlorosulfonyl)-3-methoxybenzoic Acid

The most direct and widely employed method for the synthesis of 4-(chlorosulfonyl)-3-methoxybenzoic acid is the electrophilic aromatic substitution of 3-methoxybenzoic acid using chlorosulfonic acid.[2]

Reaction Mechanism and Regioselectivity

The chlorosulfonation of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the methoxy group at the para position (position 4) overwhelmingly directs the incoming chlorosulfonyl group to this position, leading to the desired product with high regioselectivity.

G cluster_0 Chlorosulfonation of 3-Methoxybenzoic Acid 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid 4-Chlorosulfonyl 4-(Chlorosulfonyl)-3-methoxybenzoic acid 3-Methoxybenzoic_Acid->4-Chlorosulfonyl Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->4-Chlorosulfonyl Reagent HCl HCl (gas) 4-Chlorosulfonyl->HCl Byproduct G cluster_1 Conversion to Sulfonyl Fluoride 4-Chlorosulfonyl 4-(Chlorosulfonyl)-3-methoxybenzoic acid 4-Fluorosulfonyl 4-(Fluorosulfonyl)-3-methoxybenzoic acid 4-Chlorosulfonyl->4-Fluorosulfonyl Halogen Exchange Fluorinating_Agent Fluorinating Agent (e.g., SOF₂, Xtalfluor-E®) Fluorinating_Agent->4-Fluorosulfonyl Reagent

Caption: Conversion of the sulfonyl chloride to the sulfonyl fluoride.

Experimental Protocol: Fluorination of 4-(Chlorosulfonyl)-3-methoxybenzoic Acid

The following is a generalized protocol based on the facile synthesis of sulfonyl fluorides from their corresponding sulfonic acids or salts, which can be adapted for sulfonyl chlorides. [1][3][4][5][6] Materials:

  • 4-(Chlorosulfonyl)-3-methoxybenzoic acid

  • Thionyl fluoride (SOF₂) or Xtalfluor-E®

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure using Thionyl Fluoride:

  • Reaction Setup: In a fume hood, equip a dry Schlenk flask with a magnetic stir bar and place it under an inert atmosphere.

  • Addition of Reactants: Add 4-(chlorosulfonyl)-3-methoxybenzoic acid (1.0 equivalent) and anhydrous DMF to the flask.

  • Introduction of Thionyl Fluoride: Introduce thionyl fluoride (typically 2-3 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by using a pre-condensed solution.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 130°C. [3]The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The workup procedure will depend on the specific properties of the product but generally involves quenching the excess reagent, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material 4-(Chlorosulfonyl)-3-methoxybenzoic acidN/A
Reagent Thionyl Fluoride or Xtalfluor-E®[1][3][4][5][6]
Solvent N,N-Dimethylformamide (DMF)[3]
Reaction Temperature 80-130°C[3]
Typical Yield 90-99% (for conversion of sulfonic acid salts)[3][5]

Alternative Precursors and Synthetic Routes

While the chlorosulfonation of 3-methoxybenzoic acid is the most direct route, other precursors can be considered, particularly if the starting materials are more readily available or offer advantages in terms of regiocontrol for more complex analogues.

One such alternative precursor is 3-hydroxy-4-sulfobenzoic acid . This can be synthesized by the sulfonation of m-hydroxybenzoic acid. [7]The hydroxyl group can then be methylated, and the sulfonic acid group can be converted to the sulfonyl chloride. [7]

G cluster_2 Alternative Synthesis Pathway m-Hydroxybenzoic_Acid m-Hydroxybenzoic Acid Sulfonation Sulfonation (H₂SO₄) m-Hydroxybenzoic_Acid->Sulfonation 3-Hydroxy-4-sulfobenzoic_Acid 3-Hydroxy-4-sulfobenzoic Acid Sulfonation->3-Hydroxy-4-sulfobenzoic_Acid Methylation Methylation 3-Hydroxy-4-sulfobenzoic_Acid->Methylation 3-Methoxy-4-sulfobenzoic_Acid 3-Methoxy-4-sulfobenzoic Acid Methylation->3-Methoxy-4-sulfobenzoic_Acid Chlorination Chlorination (e.g., POCl₃) 3-Methoxy-4-sulfobenzoic_Acid->Chlorination 4-Chlorosulfonyl 4-(Chlorosulfonyl)-3-methoxybenzoic acid Chlorination->4-Chlorosulfonyl

Caption: Alternative multi-step synthesis of 4-(chlorosulfonyl)-3-methoxybenzoic acid.

Conclusion

The synthesis of precursors for 4-(Fluorosulfonyl)-3-methoxybenzoic acid is a critical process for accessing this valuable chemical building block. The chlorosulfonation of 3-methoxybenzoic acid represents a robust and efficient pathway to the key intermediate, 4-(chlorosulfonyl)-3-methoxybenzoic acid. Subsequent conversion to the sulfonyl fluoride can be achieved through modern and high-yielding fluorination methods. The protocols and strategic considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis of these important compounds.

References

  • Ball, N. D., & Sanford, M. S. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(5), 1269-1274. [Link]

  • Ball, N. D., & Sanford, M. S. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. ChemRxiv. [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

  • Ball, N. D., & Sanford, M. S. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PubMed. [Link]

  • Ball, N. D., & Sanford, M. S. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Royal Society of Chemistry. [Link]

  • Egis Gyogyszergyar Rt. (2002). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety data and handling guidelines for 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS No. 935534-26-2).

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety data and handling guidelines for 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS No. 935534-26-2). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the chemical's properties and reactivity to ensure safe and effective use in a research and development setting.

Core Chemical Identity and Properties

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a solid organic compound with a molecular weight of 234.2 g/mol .[1][2] Its structure incorporates a benzoic acid moiety, a methoxy group, and a reactive fluorosulfonyl group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery.

PropertyValueSource
CAS Number 935534-26-2[2]
Molecular Formula C8H7FO5S[2]
Molecular Weight 234.2 g/mol [1]
Physical Form Solid[2]

Hazard Identification and GHS Classification

The primary and most significant hazard associated with 4-(Fluorosulfonyl)-3-methoxybenzoic acid is its corrosive nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage (H314) .[2]

GHS Pictogram:

Signal Word: Danger [2]

This classification underscores the critical importance of stringent safety protocols and the use of appropriate personal protective equipment (PPE) when handling this chemical.

Understanding the Reactivity and Inherent Risks

The fluorosulfonyl group is the key to both the utility and the hazards of this molecule. Aryl sulfonyl fluorides are known to be reactive towards nucleophiles. This reactivity is the basis for their use in chemical synthesis, including in the context of "click chemistry" where they can form stable covalent bonds with biological molecules. However, this same reactivity is what makes the compound corrosive to biological tissues.

The presence of a carboxylic acid and a methoxy group on the aromatic ring can influence the reactivity of the fluorosulfonyl group. The methoxy group, being an electron-donating group, may slightly modulate the electrophilicity of the sulfonyl group. The carboxylic acid introduces an acidic proton and a potential site for other reactions.

While specific incompatibility data for this compound is limited, it is prudent to assume it may react vigorously with:

  • Strong bases: The acidic proton of the carboxylic acid will react, and strong bases can also promote the hydrolysis or nucleophilic substitution of the fluorosulfonyl group.

  • Strong oxidizing agents: As with many organic compounds, strong oxidizers can lead to exothermic and potentially hazardous reactions.

  • Nucleophiles: Amines, alcohols, and thiols can react with the fluorosulfonyl group. This is often the intended reaction in a synthetic context but must be controlled.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, a comprehensive approach to safety is mandatory. The following is a workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Chemical-resistant gloves (e.g., nitrile) - Safety goggles and face shield - Lab coat Prep->PPE FumeHood Work in a certified chemical fume hood PPE->FumeHood Weighing Weighing: - Use a dedicated spatula and weighing paper. - Avoid generating dust. FumeHood->Weighing Dissolving Dissolving: - Add solid to solvent slowly. - Be aware of potential exotherms. Weighing->Dissolving Reaction Reaction: - Maintain inert atmosphere if necessary. - Control temperature. Dissolving->Reaction Spill Spill Response: - Evacuate area. - Neutralize with a suitable agent (e.g., sodium bicarbonate for acid spills). - Absorb with inert material. Reaction->Spill In case of spill Waste Waste Disposal: - Collect in a designated, labeled waste container. - Dispose of according to institutional and local regulations. Reaction->Waste Decontamination Decontaminate work area and equipment. Waste->Decontamination

Caption: A logical workflow for the safe handling of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Engineering Controls
  • Chemical Fume Hood: All work with solid 4-(Fluorosulfonyl)-3-methoxybenzoic acid and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and contact with dust.[2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[2] Ensure gloves are inspected for integrity before use and are changed immediately if contaminated.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[2]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry and well-ventilated area.[2]

  • An inert atmosphere is recommended for storage to prevent potential reactions with moisture or air.[2]

  • Store at room temperature.[2]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as hazardous waste.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the material.

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Toxicological and Decomposition Information

Toxicology
Hazardous Decomposition Products

Specific studies on the thermal decomposition of 4-(Fluorosulfonyl)-3-methoxybenzoic acid are not available. However, based on the thermal decomposition of related compounds, such as 4-methoxybenzoic acid and other fluorinated organic compounds, the following hazardous decomposition products may be formed under fire conditions:[4]

  • Carbon oxides (CO, CO2)

  • Sulfur oxides (SOx)

  • Hydrogen fluoride (HF)

The formation of highly toxic and corrosive hydrogen fluoride gas is a significant concern in a fire situation.

Experimental Protocol: A Conceptual Framework

While a specific, field-proven protocol for the use of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is not available in the searched literature, a conceptual workflow for a typical nucleophilic substitution reaction can be outlined. This serves as a template that must be adapted and optimized for any specific application.

ExperimentalWorkflow cluster_Setup Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Workup and Purification Reagents Prepare solutions of 4-(Fluorosulfonyl)-3-methoxybenzoic acid and nucleophile in an appropriate anhydrous solvent. Inert Set up reaction under an inert atmosphere (e.g., Nitrogen or Argon). Reagents->Inert Addition Slowly add the nucleophile solution to the solution of the sulfonyl fluoride at a controlled temperature. Inert->Addition Monitoring Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Addition->Monitoring Quench Quench the reaction with an appropriate reagent (e.g., water or a dilute acid/base). Monitoring->Quench Extraction Perform an aqueous workup and extract the product with a suitable organic solvent. Quench->Extraction Purification Purify the crude product by column chromatography, crystallization, or other suitable methods. Extraction->Purification

Caption: A conceptual workflow for a nucleophilic substitution reaction involving 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Causality in Experimental Choices:

  • Anhydrous Solvent and Inert Atmosphere: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the reactive fluorosulfonyl group by ambient moisture, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.

  • Slow Addition and Temperature Control: Slow addition of the nucleophile and careful temperature control are important to manage the exothermicity of the reaction and to prevent the formation of side products.

  • Aqueous Workup: The workup procedure is designed to remove unreacted starting materials, reagents, and byproducts. The choice of acidic, basic, or neutral washings will depend on the specific properties of the product and impurities.

Conclusion

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a valuable research chemical with significant potential in drug discovery and development. However, its corrosive nature demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers can handle this compound safely and effectively, unlocking its potential for scientific innovation.

References

  • Sigma-Aldrich. 4-(Fluorosulfonyl)-3-methoxybenzoic acid | 935534-26-2.

  • PubChem. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-.

  • ChemScene LLC. 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

  • BLD Pharm. 935534-26-2|4-(Fluorosulfonyl)-3-methoxybenzoic acid.

  • BenchChem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.

  • PubChem. Benzenesulfonyl fluoride.

  • Guidechem. 3-Fluoro-4-methoxybenzoic acid 403-20-3.

  • ChemSynthesis. 4-fluoro-3-methoxybenzoic acid.

  • PubMed. Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF).

  • MilliporeSigma. Benzenesulfonyl fluoride 99%.

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

  • Sigma-Aldrich. 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

  • PubChem. 4-Fluoro-3-methoxybenzoic acid.

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • PubMed. Toxicity assessment of mono-substituted benzenes and phenols using a Pseudomonas initial oxygen uptake assay.

  • PubMed Central. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

  • Google Patents. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.

  • BenchChem. Biocatalytic Production of 4-Methoxybenzoic Acid: Application Notes and Protocols.

  • OSTI.GOV. Analysis of Degradation Products in Thermally Treated TATB.

  • ResearchGate. Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoro-3-methoxybenzoic Acid.

Sources

Exploratory

The Emerging Role of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in Chemical Biology: A Technical Guide to Covalent Targeting of Tyrosine

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Cysteine, a New Frontier in Covalent Drug Discovery The landscape of drug discovery has been reshaped by the resurgence of targeted cov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Cysteine, a New Frontier in Covalent Drug Discovery

The landscape of drug discovery has been reshaped by the resurgence of targeted covalent inhibitors, which offer distinct advantages in potency, selectivity, and duration of action.[1][2] For years, the nucleophilic thiol of cysteine has been the primary focus for designing such inhibitors. However, the relatively low abundance of cysteine in protein binding sites has limited the scope of this approach, leaving a vast portion of the proteome inaccessible to covalent targeting and rendering many high-value targets "undruggable."[2][3][4][5][6]

This has spurred the exploration of electrophilic warheads capable of reacting with other nucleophilic amino acid residues. Among these, the sulfonyl fluoride moiety has emerged as a privileged electrophile for its unique reactivity profile, capable of forming stable covalent bonds with a range of amino acids including serine, threonine, lysine, histidine, and notably, tyrosine.[1][2][7][8] This guide focuses on a specific, yet broadly applicable building block for developing such probes and inhibitors: 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FMBA) .

While direct literature on FMBA is emerging, its structural features—a reactive sulfonyl fluoride and a substituted benzoic acid scaffold—position it as a highly versatile tool for chemical biologists. This document will serve as an in-depth technical guide, synthesizing the established principles of sulfonyl fluoride chemistry and applying them to the potential of FMBA in chemical biology and drug discovery. We will delve into the mechanistic underpinnings of tyrosine targeting, provide strategic blueprints for probe and inhibitor design, and outline detailed experimental workflows for target identification and validation.

The Chemistry of Tyrosine Targeting with Sulfonyl Fluorides

The phenolic side chain of tyrosine, with a pKa of ~10, is generally a weak nucleophile under physiological conditions. However, the microenvironment within a protein's binding pocket can significantly enhance its reactivity.[2] The presence of nearby basic residues, such as lysine, histidine, or arginine, can facilitate the deprotonation of the tyrosine phenol, increasing its nucleophilicity and making it susceptible to attack by a suitably positioned electrophile.[2]

The sulfonyl fluoride group of FMBA is an ideal electrophile for this purpose. It is relatively stable in aqueous environments, minimizing off-target reactions, yet sufficiently reactive to engage with an activated tyrosine residue.[8][9] The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, where the tyrosine phenoxide attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester linkage.[7][8][10]

The methoxy and carboxylic acid substituents on the FMBA scaffold provide opportunities for further chemical modification, allowing for the incorporation of reporter tags (e.g., alkynes, azides for click chemistry), linkers for PROTAC development, or other functionalities to modulate solubility and cell permeability.[7]

Strategic Applications of FMBA in Chemical Biology

The unique properties of FMBA make it a valuable tool for a range of applications in chemical biology and drug discovery.

Development of Covalent Inhibitors

By incorporating the FMBA scaffold into a molecule that binds non-covalently to a target protein, it is possible to create a potent and selective covalent inhibitor. This strategy is particularly effective for targets that have proven difficult to inhibit with reversible binders. The covalent bond formation can lead to a significant increase in potency and a prolonged duration of action.[1][2]

Fragment-Based Ligand Discovery (FBLD)

FMBA and its derivatives can be used as reactive fragments in FBLD campaigns to identify novel binding pockets and develop new ligands for challenging targets.[3][4][5][6][11] Screening a library of FMBA-containing fragments against a proteome can identify proteins that are susceptible to covalent modification, revealing new opportunities for therapeutic intervention.[6][11]

Chemical Probe Development for Target Identification and Validation

Functionalizing FMBA with a reporter tag, such as an alkyne or a biotin, transforms it into a powerful chemical probe. These probes can be used in chemoproteomic experiments to identify the protein targets of a bioactive compound.[12][13] By competitively displacing a probe with a drug candidate, it is possible to confirm target engagement and quantify target occupancy in a cellular context.[12][13]

Visualizing the Workflow: From Probe Design to Target Identification

The following diagram illustrates a typical workflow for utilizing an FMBA-based chemical probe for target identification.

workflow cluster_synthesis Probe Synthesis cluster_experiment Chemoproteomic Experiment cluster_analysis Target Identification FMBA 4-(Fluorosulfonyl)-3- methoxybenzoic acid Linker Linker Attachment FMBA->Linker Functionalization Reporter Reporter Tag (e.g., Alkyne, Biotin) Linker->Reporter Probe FMBA-based Probe Reporter->Probe Incubation Incubation with Probe Probe->Incubation Lysate Cell Lysate or Live Cells Lysate->Incubation Labeling Covalent Labeling of Target Protein Incubation->Labeling Click Click Chemistry (e.g., with Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Proteomics LC-MS/MS Proteomics Enrichment->Proteomics Target Identified Target Protein(s) Proteomics->Target

Caption: Workflow for target identification using an FMBA-based chemical probe.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an FMBA-based Probe

This protocol provides a general framework for labeling a purified protein or a complex proteome with an FMBA-based probe.

Materials:

  • Purified protein or cell lysate

  • FMBA-based probe (e.g., with an alkyne handle)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • SDS-PAGE reagents

  • Fluorescent azide (e.g., Azide-Fluor 488) for in-gel fluorescence visualization

  • Click chemistry reagents (e.g., CuSO₄, THPTA, sodium ascorbate)

Procedure:

  • Protein Preparation: Prepare the protein sample in the reaction buffer. For cell lysates, prepare the lysate using standard protocols and clarify by centrifugation.

  • Probe Incubation: Add the FMBA-based probe to the protein sample to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Reaction: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a nucleophile, such as dithiothreitol (DTT), to a final concentration of 10 mM.

  • Click Chemistry: To visualize labeling, perform a click reaction with a fluorescent azide. Add CuSO₄ (final concentration 1 mM), THPTA (final concentration 5 mM), and freshly prepared sodium ascorbate (final concentration 10 mM) to the reaction mixture. Incubate at room temperature for 1 hour.

  • SDS-PAGE Analysis: Analyze the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.

Protocol 2: Competitive Profiling for Target Engagement

This protocol is used to confirm that a non-covalent inhibitor binds to the same target as the FMBA-based probe.

Procedure:

  • Pre-incubation with Inhibitor: Pre-incubate the protein sample with the non-covalent inhibitor at various concentrations for 30 minutes at 37°C.

  • Probe Addition: Add the FMBA-based probe to the pre-incubated samples to a final concentration that gives a robust signal in the absence of the inhibitor.

  • Reaction and Analysis: Proceed with the labeling reaction, click chemistry, and SDS-PAGE analysis as described in Protocol 1. A decrease in the fluorescent signal of the labeled protein in the presence of the inhibitor indicates target engagement.

Data Presentation: Quantitative Analysis of Covalent Modification

The following table provides a hypothetical example of data that could be generated from a competitive profiling experiment.

Inhibitor Concentration (µM)Percent Labeling (%)
0100
0.185
152
1015
1005

This data can be used to determine the IC₅₀ value for the inhibitor's ability to block covalent labeling by the FMBA-based probe.

Mechanism of Tyrosine Modification

The following diagram illustrates the proposed mechanism for the covalent modification of a tyrosine residue by an FMBA-based probe.

mechanism cluster_protein Protein Binding Site Tyr-OH Tyrosine Residue (Tyr-OH) Deprotonation Deprotonation Tyr-OH->Deprotonation Base Basic Residue (e.g., Lys, His) Base->Deprotonation FMBA-Probe FMBA-based Probe Nucleophilic_Attack Nucleophilic Attack FMBA-Probe->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Tyr-O⁻ Covalent_Adduct Covalent Adduct (Sulfonate Ester) Nucleophilic_Attack->Covalent_Adduct Displaces F⁻

Caption: Mechanism of tyrosine modification by an FMBA-based probe.

Conclusion and Future Outlook

4-(Fluorosulfonyl)-3-methoxybenzoic acid represents a versatile and powerful scaffold for the development of chemical probes and covalent inhibitors targeting tyrosine residues. By leveraging the principles of SuFEx chemistry, researchers can design novel tools to explore the "undruggable" proteome, validate new therapeutic targets, and develop next-generation covalent medicines. The continued exploration of FMBA and related sulfonyl fluorides will undoubtedly expand the toolkit of chemical biologists and accelerate the discovery of new therapies for a wide range of diseases.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZd_OOzpUxaP6MXsYs1gnb0ljAYKpGxNgSrdbHuYQ7-qQHBICpFB00PI7srSKIGCfLvm0Mo_4X4oSc449CjWqjIBMF0D78WUIpHH_Z4Axn9x6X5vLpjv1MhRaGoMldu2wNxWZ_euqEuYKYY5bEVi5GbmFSEN79b5-5VX7Q]
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1vf_L4sbafq0yYWpSi_WclV-qkHiJB2R-gtnqTf4eC3XVBJWEN-RKeLoNpecbobPiy4ZCmYQVoryy0-dzIIfw-Xjc-DDw8OQ-4vL5LQL7o_5yz4T2wNFTcg_Syc5OPdazzX55gFCtTyZHFWkOKpsiseRkMHEW3-bDXzoNZrcMjFVi]
  • Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG38x8AgX7ARfdXnBy0pudQMHbK72fYCo3qmL-q2_DrLTV5yOuIzjpdWFvGNKe7uiRcBpbtKKpcaGmY8C6ZAC6f52lkgdk4aj9ECQZ8u7Lc2XgpsNNT61EVYe7PknMRHZn9ADCYVnuneCcMZy6XC-5bfsA4M3qeJugqs9EJ]
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwG5Am27ctuoZwTRtD7fBef_mLIrNxDEZECxlc9pQTw8V9VDb6QXwD1GWJq6R3Ac9VG1gID9-cLNBqa5Jo6Pl48ATVZXNfUPtvBE2p9cHoPfij9F5JiKyQ4EzRqIA9pzmIyfXeHtCwDRobI_fA]
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5lEv3VNy2LY_NdtnfT7Ej1G8u2A6DKvTD6nlcdUsRzpkCp_of8lWTcreEowcdirxWsh7c2XLG8Idl6RNs3H1u2aTBRiMs7ivUpht5L9m3Phf3HST99IPtIT01xxXCVkq9qgKX1AWb0aPKm9EtWhCke1DCU5SKWGCETtrImCxrsnI91yY2MDSF01izeVjAlI06LBHNFDDUtzrQH2gxD0M3QAhMTTyEdqvofv_U2xXS5VX3IBq_lJZ_llI5SWJcJQ159fVJcbw=]
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhac7N5xXmL1-Ttu67rYBcvSCQ5_QH1WESfRxeRhgawSp2u621qZgWtq6YTgKBiRft85JXFaRe16WcOO7MZzDmJ9n6tke7hOp0hRuzHOs5Af938K8-P3y72LCPQioBKrDB71uuMvea-pmrAQrj34_i]
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology - Scholarship @ Claremont. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaVQgd9vGC9trNa_NbBMRlGcsHNuPICb7JHBTm3HpYwyyfrlm484TwXsQIc9MmgDxPncHYHN3yv5fneMK2IwLeU6g8qW7w1RAZT8EmYyBnP944rK4FVldFu0FAbkkOCt5Fkd96hor9YQFdgS0U0LY=]
  • Fragment-based covalent ligand discovery - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqRENkY3nVHq3HN_YmQ55BQBb8E4tfGxqzdIw9xCiL3aSUHNBouAK17PFOmSE9i8dC2XZKkt08JKXhv5-K5eOQHnNF25qx7s1Rf8PkpacztNXwSG_w90pMWCIsSD4dx2QOwnIOYdbIneT3ghk=]
  • (PDF) Fragment-based covalent ligand discovery - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Nwv6NapBUpwfYd03uKYyib8YAtG1EAhbrwSTssjRV60blwDZ4vh0LcWZexiPxcN7g9N9N74M-wYa2Vnyk3fdC0oeV4w7PF_0eGtbDcK83z5CcsacnuESQCYT4SokyxiTxlCAhO6MhCdx9JZhai4n9LIQDs2TMATw0yBc9Yg9Hr7Fa_NdPuNKrkw_LZgnknvD9AgGrPY=]
  • Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOL426E8o9tDfVIdrIdgry6sXzAm8uoUpixrAvtqzZFXxA2m5f_dfN3u1FXH2FLi7UbHweRQrK6TqwT20KIFoT0WWbqEVd30wqBNmvVVWUjvINct9B-z5tavh8jps5Zqifd7IsjasaCCzQFjE=]
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlpMBpMixaNvHbCXMZJcqhHN-qlAAYiMbqnmyTdFz9jUPRglK-ttQacYRDivEdaieAmN7mJ4L3u1_iWHEp6x1qTEq1POcCxHTOf_EKvZ3JMjGAaDfLG1hXH15TdYt4s3uBc8qU]
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCWSh68i76B5x1EPa5mNrrK05Z0QCsjfVogtYV2AQjrXKNCG6m0bFg5MpOQn0WVPay9MUfElIJ1ju3LoPzPMn48FgT2-1KjqArZbRhy8aF7mH4ZrM7p8haJIunKBsqC4LBoHhXaELWuCvb_mJqmJQ=]
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFqH0tDFo-xcc71_QrQSBmyLkoGhb-aGtEb3G1DSzETTQVPYx6xWsGK7l8bHZ7QPfwT02kaIrspur-YfwYnRopP6wBDDkhW7z56ul72RkHkNnETJi6ooDrMsTJgIVdnb-6zas3bG1CEiMsj2vHhLMHAk6GZqsBEYiM]
  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEmOzJyCClPRqGrn3W6lbL7BRNFQ_M9lRuEpA0_hq3csrwKj1wxjbFdWBgnYi51ePotmPtvkuMgarYp3OLhMtrvnb7idrVS1mSlOqnRQLtz9evo_Y4oB9o7j6orx17fH-6DFAImWav2oWlHJ1tZltF7RyQQ==]
  • Fragment-based covalent ligand discovery | Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpxlLF_9-BdXZDgLMlciB_ORMBqrTh-QWVm_87HNdve194bvhNunQnGGFQQ3AXhlm61Z6zpSwuTEd62UsOnotm7mc8BO5rTE3pNp477GJdxSqEydq_QLR2Mw521SLJPWz9zAHoO4tDHVPp8OgA1HitucMNnFbhA54fe_WWpRJuwpA5VQBdAODXWVh8gZqvqMpQNh9GSi0RPVuxuTyo1DUTB1MMcGy2xPIis7c-c6OU92pu7M7URgfuOcOBUZo=]
  • Proteome-wide covalent ligand discovery in native biological systems - PMC - NIH. [URL: https://vertexaisearch.cloud.google.
  • Tyrosine-focused Covalent Inhibitor Library - Life Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlha7S8kdLrId4KrDIrE7zsbNSmFHLtAK1oRr4ILtLYkM0adC_ey295VQu8vvRPbWuvjSSpHAcTTtNvpZTKyKK4rovEZuD8YYDV1UFOAGM90uswklKFpfSksJvGri2NYAo3eL5i0whE3JjvdUnJzmPiSsuB3xZffmaGUH0qrvuuXhHHBH0Qc6iSO2OFAiWRwVJI2UwUACaSIa6xXLIqB_FyKIkBcbNSl5Ii6UCZPGrDX0=]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Synthesizing 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Derivatives

Executive Summary & Scientific Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the rapid assembly of functional molecules in drug discovery, chemical biology, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the rapid assembly of functional molecules in drug discovery, chemical biology, and materials science. Unlike their highly reactive and moisture-sensitive sulfonyl chloride counterparts, arylsulfonyl fluorides exhibit exceptional thermodynamic stability. They are highly resistant to background hydrolysis, reduction, and transition-metal cleavage, yet they can be selectively activated by specific catalysts to undergo near-perfect quantitative substitution[1].

4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS: 935534-26-2)[2] represents a highly versatile, bifunctional synthon. It features two orthogonal reactive handles:

  • A Carboxylic Acid Handle : Capable of undergoing standard peptide/amide coupling.

  • A Sulfonyl Fluoride Handle : Primed for late-stage SuFEx click chemistry.

The Electronic and Steric Role of the 3-Methoxy Group: In this specific derivative, the methoxy group is positioned ortho to the sulfonyl fluoride. This is not merely a structural feature; it plays a critical mechanistic role. The steric bulk of the methoxy group physically shields the S(VI) center from unintended nucleophilic attack (e.g., premature hydrolysis). Electronically, its resonance-donating effect tempers the electrophilicity of the sulfonyl fluoride, rendering the molecule completely inert to the mild basic conditions (like DIPEA or Et₃N) used during orthogonal amide coupling. The S-F bond remains intact until a specific, strong, non-nucleophilic base (such as BTMG or DBU) is introduced to activate the incoming nucleophile.

Synthetic Workflows & Mechanistic Pathways

To fully leverage this bifunctional building block, researchers must first synthesize the stable fluorosulfonyl core from the commercially available 4-(chlorosulfonyl)-3-methoxybenzoic acid (CAS: 503446-60-4)[3]. Once isolated, the carboxylic acid can be derivatized into a vast library of benzamides, followed by late-stage SuFEx coupling with phenols, amines, or carbon pronucleophiles[4].

Workflow A 4-Amino-3-methoxybenzoic acid (Starting Material) B Sandmeyer Chlorosulfonylation (NaNO2, HCl, SO2, CuCl2) A->B C 4-(Chlorosulfonyl)-3-methoxybenzoic acid CAS: 503446-60-4 B->C D Biphasic Halex Reaction (KF, Acetone/H2O, rt) C->D E 4-(Fluorosulfonyl)-3-methoxybenzoic acid CAS: 935534-26-2 D->E F Amide Coupling (HATU, DIPEA) -> Benzamide Derivatives E->F Orthogonal Derivatization G SuFEx Click Chemistry (BTMG) -> Aryl Sulfonates E->G SuFEx Coupling

Caption: Workflow for the synthesis and orthogonal derivatization of 4-(fluorosulfonyl)-3-methoxybenzoic acid.

Experimental Protocols

Protocol A: Biphasic Halogen Exchange (Halex) Synthesis

Historically, converting sulfonyl chlorides to fluorides required hazardous reagents or resulted in competitive hydrolysis. This protocol utilizes a highly efficient, mild biphasic system (Potassium Fluoride in Water/Acetone)[5].

Causality & Self-Validation: Pure aqueous KF leads to substrate hydrolysis. By adding exactly 2 equivalents of water to an acetone suspension, a microscopic aqueous/organic interface is formed. This specific solvation environment dramatically increases the nucleophilicity of the fluoride ion toward the S(VI) center while suppressing the hydrolysis of the resulting sulfonyl fluoride[5]. Alternatively, KHF₂ can be utilized as a mild fluoride source to achieve similar results[6].

Step-by-Step Procedure:

  • Preparation : To a 50 mL polypropylene vessel (avoid glass to prevent trace HF etching), add Potassium Fluoride (KF, 1.16 g, 20.0 mmol) and HPLC-grade acetone (20 mL).

  • Substrate Addition : Add 4-(chlorosulfonyl)-3-methoxybenzoic acid (2.50 g, 10.0 mmol) to the stirring suspension.

  • Interface Generation : Introduce HPLC-grade water (360 µL, 20.0 mmol). Seal the vessel tightly.

  • Reaction : Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Validation : Monitor the reaction via ¹⁹F NMR. The reaction is self-validating when the starting material is consumed and a sharp singlet emerges at approximately +55 to +60 ppm, characteristic of the S-F bond.

  • Workup : Partition the mixture between ethyl acetate (30 mL) and 10% aqueous NaCl (30 mL). Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a stable white solid.

Protocol B: Orthogonal Amide Derivatization

Causality & Self-Validation: The S-F bond is entirely inert to HATU and DIPEA. This allows you to construct complex targeting ligands or pharmacophores on the carboxylic acid side without protecting the sulfonyl fluoride.

Step-by-Step Procedure:

  • Dissolve 4-(fluorosulfonyl)-3-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the desired primary or secondary amine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

  • Cool the mixture to 0 °C and add HATU (1.2 mmol) portion-wise.

  • Stir at room temperature for 12 hours. Monitor by TLC or LC-MS (the S-F mass is stable and visible).

  • Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry, and purify via flash chromatography to isolate the 4-(fluorosulfonyl)-3-methoxybenzamide derivative.

Protocol C: Catalytic SuFEx Click Reaction

Causality & Self-Validation: The synthesized benzamide derivatives will not react with phenols spontaneously. The addition of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) acts as a strong hydrogen-bond acceptor, deprotonating the phenol to form a highly nucleophilic phenoxide that immediately attacks the S(VI) center.

Mechanism A Ar-SO2F + Ar'-OH (Stable Precursors) B BTMG / DBU Catalyst (Base Activation) A->B C H-Bonded Intermediate [Ar'-O⁻ ··· H-Base⁺] B->C D Nucleophilic Attack at S(VI) Pentacoordinate TS C->D E Fluoride Elimination [F⁻ ··· H-Base⁺] D->E E->B Base Regeneration F Ar-SO2-O-Ar' (SuFEx Product) E->F

Caption: Mechanistic pathway of base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) with aryl phenols.

Step-by-Step Procedure:

  • In a dry vial, combine the 4-(fluorosulfonyl)-3-methoxybenzamide derivative (0.5 mmol) and a phenol derivative (0.5 mmol) in anhydrous acetonitrile (2 mL).

  • Add BTMG (10 mol%) or DBU (20 mol%).

  • Stir at room temperature for 30–60 minutes. The reaction is extremely rapid and typically quantitative.

  • Concentrate and purify via short-pad silica gel chromatography to yield the aryl sulfonate.

Quantitative Data & Optimization

Table 1: Optimization of Halogen Exchange (Halex) Conditions for Aryl Sulfonyl Chlorides

Reagent System Solvent Time Temp Yield (%) Hydrolysis Side-Product
KF (Aqueous) H₂O 12 h 100 °C < 40% High
KHF₂ MeCN/H₂O 6 h 25 °C 85% Low
KF / 18-crown-6 MeCN 4 h 25 °C 90% None

| KF / H₂O (2 eq) | Acetone | 2 h | 25 °C | > 95% | None |

Table 2: Orthogonality Profile of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

Reaction Condition Target Functional Group Sulfonyl Fluoride Status Yield of Desired Product
HATU, DIPEA, DMF Carboxylic Acid Intact (>99%) 92% (Amide)
SOCl₂, Reflux Carboxylic Acid Intact (>95%) 88% (Acid Chloride)
BTMG, Phenol, MeCN Sulfonyl Fluoride Reacted (SuFEx) 96% (Aryl Sulfonate)

| DBU, Amine, THF | Sulfonyl Fluoride | Reacted (SuFEx) | 89% (Sulfonamide) |

References

  • Cold Spring Harbor Laboratory. (2025). Accelerated SuFEx Click Chemistry for Modular Synthesis. Available at: [Link]

  • [4] Novicki, J. R., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science (RSC Publishing). DOI: 10.1039/D5SC03893F. Available at: [Link]

  • [6] Organic Chemistry Portal. (2024). Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

  • [5] Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry (ACS Publications). DOI: 10.1021/acs.joc.2c02630. Available at: [Link]

  • [1] Mahé, O., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts (MDPI). DOI: 10.3390/catal11070830. Available at: [Link]

Sources

Application

Using 4-(Fluorosulfonyl)-3-methoxybenzoic acid in covalent inhibitor design

Application Note & Protocol: Utilizing 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in SuFEx-Based Covalent Inhibitor Design Audience: Researchers, scientists, and drug development professionals. Content Type: Application No...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Utilizing 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in SuFEx-Based Covalent Inhibitor Design

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note, Mechanistic Guide, and Experimental Protocols.

Executive Summary & Rationale

The renaissance of covalent drug discovery has been historically dominated by acrylamide-based electrophiles targeting cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome (~1.5%), relying solely on it severely limits the "druggable" target space. To overcome this, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology, enabling the targeted modification of tyrosine, lysine, histidine, serine, and threonine residues[1].

4-(Fluorosulfonyl)-3-methoxybenzoic acid (FS-MBA) is a highly privileged, bifunctional building block for designing Targeted Covalent Inhibitors (TCIs).

  • The Warhead (-SO₂F): The sulfonyl fluoride group acts as a latent electrophile. It remains exceptionally stable in aqueous biological environments but undergoes rapid, proximity-induced heterolytic S-F bond cleavage when precisely oriented near a nucleophilic residue in a protein binding pocket[2].

  • The Modulator (-OCH₃): Positioned ortho to the sulfonyl fluoride, the methoxy group provides critical steric shielding and electronic modulation. This fine-tunes the electrophilicity of the sulfur center, achieving the "Goldilocks" reactivity required to prevent non-specific background labeling while maintaining rapid on-target conjugation[3].

  • The Conjugation Handle (-COOH): The carboxylic acid allows for straightforward amide coupling to a reversible target-binding scaffold (the "recognition element").

Mechanistic Overview of SuFEx Covalent Inhibition

The efficacy of an FS-MBA-derived covalent inhibitor is not defined by a simple IC50​ value, as the inhibition is time-dependent. Instead, the mechanism follows a two-step kinetic process[4]. First, the inhibitor (I) reversibly binds to the target protein (E) governed by the binding affinity ( KI​ ). This proximity induces a microenvironmental shift that activates the latent sulfonyl fluoride, leading to the irreversible formation of a sulfonate ester (with Tyr/Ser/Thr) or a sulfonamide (with Lys/His) bond, governed by the inactivation rate ( kinact​ ).

G P Target Protein (E) (Tyr, Lys, His) EI Reversible Complex (E·I) Proximity Induced P->EI + I (k_on) I TCI (I) (Ligand + FS-MBA) I->EI K_i EI->P k_off EI_cov Covalent Adduct (E-I) Sulfonate/Sulfonamide EI->EI_cov k_inact (-HF)

Two-step kinetic mechanism of SuFEx-based targeted covalent inhibitors.

Experimental Workflows & Protocols

To successfully integrate FS-MBA into a drug discovery pipeline, researchers must synthesize the probe carefully to preserve the S-F bond, followed by rigorous kinetic and mass-spectrometry validation[5].

Workflow S1 1. Scaffold Conjugation Amide coupling of FS-MBA S2 2. Biochemical Screening Time-dependent IC50 & kinact/KI S1->S2 S3 3. Target Validation Intact Protein LC-MS S2->S3 S4 4. Selectivity Profiling Chemoproteomics (ABPP) S3->S4

Standard workflow for the development and validation of FS-MBA derived inhibitors.

Protocol A: Synthesis of the FS-MBA Covalent Probe

Causality Check: Sulfonyl fluorides are generally stable, but prolonged exposure to strong nucleophilic bases or aqueous basic conditions during synthesis can cause premature hydrolysis. We utilize HATU for rapid amide bond formation and N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, to protect the warhead.

Reagents:

  • 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.2 eq)

  • Target-binding scaffold containing a primary/secondary amine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve the amine-containing scaffold (1.0 eq) and 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the reaction mixture to 0 °C. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS. (Note: Ensure the LC-MS method uses acidic mobile phases, e.g., 0.1% Formic Acid, to prevent on-column SF degradation).

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove DIPEA), saturated NaHCO₃ (briefly, to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Determination of kinact​/KI​ and Target Engagement

Causality Check: Because covalent inhibitors permanently deplete the active enzyme pool, traditional IC50​ values will artificially decrease with longer pre-incubation times. Calculating the second-order rate constant ( kinact​/KI​ ) provides a time-independent metric of covalent efficiency[4].

Step-by-Step Procedure:

  • Incubation: Prepare a master mix of the target protein (e.g., 10 nM) in an appropriate physiological buffer (pH 7.4).

  • Dosing: Add the FS-MBA derived inhibitor at varying concentrations (e.g., 0.1x to 10x the expected KI​ ).

  • Time-Course Sampling: At specific time intervals (e.g., 0, 10, 20, 30, 60, 120 minutes), extract an aliquot and immediately quench the reaction by adding a massive excess of a reversible competitive inhibitor or by rapid dilution into the assay substrate.

  • Activity Measurement: Measure the remaining enzymatic activity (or binding capacity) for each time point.

  • Data Analysis:

    • Plot the natural log of remaining activity vs. time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ vs. Inhibitor Concentration [I] . Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • The asymptote yields kinact​ (maximum inactivation rate), and the concentration at half-maximal kobs​ yields KI​ .

Protocol C: Intact Protein LC-MS Validation

Causality Check: To verify that the inhibitor acts via the designed SuFEx mechanism and to rule out promiscuous multi-site labeling, intact protein mass spectrometry is mandatory. A stoichiometric 1:1 mass shift confirms specific targeting[5].

  • Incubate the recombinant target protein (2 µM) with the FS-MBA inhibitor (10 µM) for 2 hours at room temperature.

  • Desalt the protein using a Zeba spin column or C4 ZipTip to remove excess small molecules and buffer salts.

  • Analyze via High-Resolution Mass Spectrometry (e.g., Q-TOF).

  • Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Expected Result: The deconvoluted mass should equal the mass of the apo-protein plus the mass of the inhibitor, minus 20.0 Da (loss of HF during the SuFEx reaction).

Quantitative Data Presentation

When reporting the efficacy of a newly designed FS-MBA covalent inhibitor, data should be benchmarked against a non-covalent analog (e.g., where the -SO₂F is replaced by a -SO₂CH₃ or -H group) to isolate the contribution of the covalent warhead.

Table 1: Representative Kinetic and MS Profiling Data for an FS-MBA Inhibitor

Compound TypeTarget ResidueReversible Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , s−1 )Covalent Efficiency ( kinact​/KI​ , M−1s−1 )Intact MS Adduct (Expected Mass Shift)
Reversible Analog N/A2.50N/AN/ANo Shift observed
FS-MBA TCI Tyrosine-1423.10 4.5×10−3 1,450 + 412.1 Da (1:1 Stoichiometry)
FS-MBA TCI (Denatured) N/AN/ANo ReactionNo ReactionNo Shift observed

Note: The lack of reaction with the denatured protein confirms that the SuFEx reaction is strictly proximity-induced and requires the folded architecture of the binding pocket, validating the "Goldilocks" stability of the ortho-methoxy sulfonyl fluoride.

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Taylor & Francis / Expert Opinion on Drug Discovery[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Chemical Biology[Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 ACS Chemical Biology[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening MDPI Molecules[Link]

Sources

Method

Advanced Protein Labeling via SuFEx Click Chemistry: Protocols for 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Conjugation

Document Type: Application Note & Experimental Protocol Intended Audience: Researchers, Chemical Biologists, and Drug Development Professionals Introduction & Mechanistic Insights Sulfur(VI) Fluoride Exchange (SuFEx) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Intended Audience: Researchers, Chemical Biologists, and Drug Development Professionals

Introduction & Mechanistic Insights

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative "Click Chemistry" methodology for bioconjugation and cross-linking mass spectrometry (XL-MS). Unlike traditional electrophiles that suffer from rapid hydrolysis in aqueous buffers, sulfonyl fluorides (-SO₂F) possess a unique "dormant" reactivity. They remain highly stable in water but undergo rapid, irreversible covalent bonding when brought into spatial proximity with specific nucleophilic amino acid residues[1].

4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS: 935534-26-2) is a highly versatile, bifunctional SuFEx building block designed for custom probe generation and protein labeling. Its structural design offers two distinct mechanistic advantages:

  • The Benzoic Acid Anchor: The carboxylate moiety serves as a synthetic handle. It can be readily activated (e.g., via EDC/NHS chemistry) to form an amide bond with amine-containing payloads (fluorophores, biotin tags, or small molecule drugs), generating a custom SuFEx-active probe[2].

  • The 3-Methoxy-4-Fluorosulfonyl Warhead: The methoxy group (-OCH₃) positioned ortho to the sulfonyl fluoride creates a highly specific steric and electronic microenvironment. This electron-donating group tunes the electrophilicity of the S(VI) center, enhancing its resistance to background aqueous hydrolysis while maintaining potent, proximity-driven reactivity toward Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) residues [3].

Reaction Workflow & Logical Relationships

The conjugation strategy relies on a "Plant and Cast" or "Probe Labeling" methodology[4]. First, the payload is covalently attached to the benzoic acid handle. Second, the intact -SO₂F warhead is introduced to the target protein, where the protein's native microenvironment catalyzes the SuFEx reaction, forming a permanent sulfonate or sulfonamide linkage.

G A 4-(Fluorosulfonyl)- 3-methoxybenzoic acid C SuFEx-Active Probe (-SO2F intact) A->C EDC/NHS Activation B Payload / Fluorophore (Amine-containing) B->C Amide Coupling E Covalently Labeled Protein Complex C->E Proximity-Enhanced SuFEx Reaction D Target Protein (Tyr, Lys, His, Ser) D->E Nucleophilic Attack

Caption: Logical flow of SuFEx probe generation and proximity-enhanced protein labeling.

Quantitative Data: Reagent Comparison

To understand the operational advantages of SuFEx over classical bioconjugation techniques, refer to the comparative data below. SuFEx reagents sacrifice the rapid reaction speeds of NHS esters in exchange for extreme aqueous stability and the ability to target a broader array of nucleophilic residues at protein-protein interfaces.

Reactive GroupTarget Amino Acid ResiduesAqueous Half-LifeOptimal pHReaction SpeedReversibility
SuFEx (-SO₂F) Tyr, Lys, His, Ser, Thr (Proximity-driven)Days to Weeks7.4 – 8.5Moderate (1-4 Hours)Irreversible
NHS Ester Lys (Primary Amines)Minutes to Hours7.2 – 8.0Fast (15-30 Minutes)Irreversible
Maleimide Cys (Sulfhydryls)Hours6.5 – 7.5Fast (15-30 Minutes)Reversible (Thiol exchange)

Experimental Protocols

The following self-validating protocols are designed to ensure maximum labeling efficiency while preventing premature hydrolysis of the SuFEx warhead.

Protocol 1: Synthesis of the Pre-activated SuFEx Probe

This protocol details the attachment of an amine-containing payload (e.g., Biotin-PEG4-Amine) to 4-(fluorosulfonyl)-3-methoxybenzoic acid.

Reagents & Equipment:

  • 4-(Fluorosulfonyl)-3-methoxybenzoic acid (100 mM stock in anhydrous DMSO)

  • EDC-HCl and Sulfo-NHS

  • Amine-containing payload (e.g., fluorophore or affinity tag)

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Methodology:

  • Activation: In a microcentrifuge tube, combine 1 equivalent (eq) of 4-(fluorosulfonyl)-3-methoxybenzoic acid with 1.5 eq of EDC-HCl and 1.5 eq of Sulfo-NHS in anhydrous DMSO.

    • Causality Note: Anhydrous conditions are critical here. The presence of water will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid before the NHS ester can form.

  • Incubation: Stir the mixture continuously for 2 hours at room temperature (RT) in the dark.

  • Conjugation: Add 1 eq of the amine-containing payload and 2 eq of DIEA to the reaction mixture. Stir overnight at RT.

  • Validation: Verify the formation of the SuFEx probe via LC-MS. The -SO₂F group must remain intact (no loss of 18 Da corresponding to hydrolysis). Use the crude mixture directly for protein labeling if conversion exceeds 95%.

Protocol 2: Direct Protein Labeling via SuFEx

This protocol details the covalent labeling of a target protein using the custom SuFEx probe generated in Protocol 1.

G Step1 Step 1: Probe Preparation Dissolve SuFEx probe in anhydrous DMSO (10 mM) Step3 Step 3: Conjugation Reaction Incubate protein with 10-50x molar excess probe 1-4 hours at RT or 37°C Step1->Step3 Step2 Step 2: Protein Preparation Buffer exchange to PBS (pH 7.4-8.0) Ensure no carrier proteins (e.g., BSA) Step2->Step3 Step4 Step 4: Quenching & Cleanup Quench with Tris-HCl (pH 8.0) Desalt via spin column (e.g., Zeba) Step3->Step4 Step5 Step 5: Downstream Analysis LC-MS/MS, In-gel fluorescence, or Western Blot Step4->Step5

Caption: Step-by-step experimental workflow for SuFEx-mediated protein labeling.

Step-by-Step Methodology:

  • Protein Preparation: Ensure the target protein is at a concentration of ≥1 mg/mL in 1X PBS (pH 7.4–8.0).

    • Causality Note: You must perform a buffer exchange to remove any carrier proteins (e.g., BSA, gelatin) or amine-containing buffers (e.g., Tris, Glycine). Carrier proteins possess abundant surface lysines and tyrosines that act as a nucleophilic sink, competitively depleting the SuFEx probe and drastically reducing the labeling efficiency of your target protein[5].

  • Conjugation: Add the SuFEx probe to the protein solution at a 10- to 50-fold molar excess. Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature (or 37°C for highly structured proteins) with gentle agitation.

  • Quenching: Stop the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality Note: The primary amines in the Tris buffer will competitively react with any remaining unreacted probe, neutralizing the electrophile and preventing background labeling during downstream assays.

  • Cleanup: Remove the quenched probe and excess DMSO by passing the reaction mixture through a desalting spin column (e.g., Zeba MWCO 7K) pre-equilibrated with PBS.

Troubleshooting & Quality Control

  • Issue: Low Labeling Efficiency.

    • Cause: Premature probe hydrolysis or suboptimal buffer pH.

    • Solution: Ensure all DMSO stocks are strictly anhydrous. Verify that the conjugation buffer pH is precisely between 7.4 and 8.0. SuFEx reactivity drops significantly at acidic pH.

  • Issue: Protein Precipitation.

    • Cause: High hydrophobicity of the conjugated probe or excessive DMSO.

    • Solution: Limit the probe molar excess to 10-20x. If the payload is highly hydrophobic, utilize a PEGylated linker during Protocol 1 to enhance aqueous solubility.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: National Institutes of Health (NIH) URL:[Link]

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging SuFEx Click Chemistry with 4-(Fluorosulfonyl)-3-methoxybenzoic acid

Abstract The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of "click chemistry," providing a robust and modular approach for the synthesis of functional molecules.[1][2] Its significance is r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of "click chemistry," providing a robust and modular approach for the synthesis of functional molecules.[1][2] Its significance is rooted in the unique stability and latent reactivity of the sulfur-fluoride bond, which remains inert to most chemical environments but can be selectively activated for high-yield transformations.[3][4] This application note provides a comprehensive guide to the synthesis and subsequent SuFEx reactions of 4-(Fluorosulfonyl)-3-methoxybenzoic acid, a versatile bifunctional building block. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices, empowering researchers in drug discovery, chemical biology, and materials science to effectively utilize this powerful connector chemistry.[3][5]

The Principle of SuFEx: Stability Meets Reactivity

SuFEx chemistry revolves around the S(VI)-F bond, most commonly found in sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[3] This bond is exceptionally stable against oxidation, reduction, and hydrolysis over a wide pH range, lending it remarkable compatibility with complex molecular environments and biological systems.[3][6] However, this stability can be overcome under specific catalytic conditions, "unleashing" the electrophilicity of the sulfur center for rapid and efficient reaction with nucleophiles.[3]

The overall process can be viewed in two stages:

  • Formation of the SuFEx Handle: An aryl fluorosulfate, such as our target molecule, is typically synthesized from a corresponding phenol and a fluorosulfurylating agent like sulfuryl fluoride (SO₂F₂).[3][7]

  • The SuFEx "Click" Reaction: The resulting aryl fluorosulfate acts as an electrophilic "hub" that can be connected to a variety of nucleophiles (e.g., phenols, amines) to form stable sulfate or sulfonamide linkages.[5]

The choice of catalyst is critical and depends on the reactivity of the specific S-F bond. While the initial formation of an aryl fluorosulfate from SO₂F₂ can proceed with a simple organic base, the subsequent exchange reaction often requires a stronger catalyst to activate the less electrophilic aryl fluorosulfate hub.[3]

SuFEx_Principle cluster_0 Stage 1: Formation of Aryl Fluorosulfate cluster_1 Stage 2: SuFEx Click Reaction Phenol Ar-OH (e.g., 4-hydroxy-3-methoxybenzoic acid) ArylFluorosulfate Ar-OSO₂F (4-(Fluorosulfonyl)-3-methoxybenzoic acid) Phenol->ArylFluorosulfate + SO₂F₂ SO2F2 SO₂F₂ Base Base (e.g., Et₃N) p1 Base->p1 Start_AFS Ar-OSO₂F ArylFluorosulfate->Start_AFS Use in Stage 2 p1->ArylFluorosulfate Product Product (Ar-OSO₂-OAr' or Ar-OSO₂-NR₂) Start_AFS->Product + Nucleophile Nucleophile Nucleophile (e.g., Ar'-OH, R₂NH) Catalyst Catalyst (e.g., DBU, BTMG) p2 Catalyst->p2 p2->Product

Figure 1. The two-stage logic of SuFEx chemistry.

Protocol 1: Synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

Directly handling gaseous sulfuryl fluoride (SO₂F₂) poses significant safety and technical challenges. To circumvent this, we present a robust protocol utilizing an ex situ generation of SO₂F₂ from the stable solid precursor 1,1'-sulfonyldiimidazole (SDI) in a two-chamber reactor. This method provides near-stoichiometric generation of the gas, which is then consumed in the adjacent chamber, enhancing safety and simplifying the experimental setup.[8][9]

Causality and Experimental Rationale:
  • SO₂F₂ Precursor: 1,1'-Sulfonyldiimidazole (SDI) is a stable, weighable solid. In the presence of potassium fluoride (KF) and a strong acid like trifluoroacetic acid (TFA), it rapidly decomposes to generate SO₂F₂ gas.[8]

  • Two-Chamber System: This setup physically separates the gas generation from the fluorosulfation reaction, preventing contamination of the product with precursors and byproducts.

  • Base Selection: Triethylamine (Et₃N) is used as the base in the reaction chamber. It deprotonates the starting phenolic acid, generating the more nucleophilic phenoxide, which readily attacks the electrophilic sulfur of SO₂F₂.

Experimental Workflow Diagram

Protocol1_Workflow cluster_A Chamber A: Gas Generation cluster_B Chamber B: Fluorosulfation A1 Combine SDI, KF, and TFA A2 Stir at RT A1->A2 A3 SO₂F₂ Gas Evolves A2->A3 B3 Reaction with SO₂F₂ A3->B3 Gas Transfer B1 Dissolve Phenol and Et₃N in DCM B2 Stir at RT B1->B2 B2->B3 B4 Aqueous Workup & Purification B3->B4 Product Product B4->Product Final Product

Figure 2. Workflow for the two-chamber synthesis.
Step-by-Step Protocol

Materials & Reagents

ReagentFormulaMWAmount (mmol)Mass/Volume
4-Hydroxy-3-methoxybenzoic acidC₈H₈O₄168.151.0168 mg
1,1'-Sulfonyldiimidazole (SDI)C₆H₆N₄O₂S198.201.5297 mg
Potassium Fluoride (KF)KF58.104.0232 mg
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02-~1.2 mL
Triethylamine (Et₃N)C₆H₁₅N101.192.00.28 mL
Dichloromethane (DCM)CH₂Cl₂84.93-8 mL

Procedure:

  • Setup: Assemble a two-chamber reactor. In Chamber A (gas generation), place a stir bar, 1,1'-sulfonyldiimidazole (1.5 equiv), and potassium fluoride (4.0 equiv).

  • In Chamber B (reaction), dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (8 mL).

  • Gas Generation: Carefully add trifluoroacetic acid (~1.2 mL) to Chamber A. Seal both chambers and begin stirring the contents of both. The generation of SO₂F₂ is rapid.[8]

  • Reaction: Allow the reaction to proceed at room temperature for 18 hours, with continuous stirring in both chambers. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., 2:1 petroleum ether/ethyl acetate).[10]

  • Workup: Upon completion, carefully vent the reactor in a fume hood. Transfer the contents of Chamber B to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 4-(Fluorosulfonyl)-3-methoxybenzoic acid as a solid.[10]

Protocol 2: Accelerated SuFEx Reaction with a Phenolic Nucleophile

Once synthesized, 4-(Fluorosulfonyl)-3-methoxybenzoic acid can serve as a SuFEx electrophile. Aryl fluorosulfates are less reactive than their sulfonyl fluoride counterparts, often requiring stronger catalysts for the subsequent exchange.[3] Here, we employ an "Accelerated SuFEx" protocol using the synergistic catalytic system of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS).[1] This system allows for the direct use of alcohol nucleophiles without prior silylation and typically proceeds rapidly at room temperature.[1]

Causality and Experimental Rationale:
  • Catalyst System: BTMG is a highly efficient, sterically hindered organosuperbase. It is proposed to activate the S-F bond, increasing the electrophilicity of the sulfur center.

  • Role of HMDS: HMDS acts as a synergistic additive. It is believed to function as a fluoride scavenger and may assist in activating the alcohol nucleophile, circumventing the need for pre-formed silyl ethers that are required in "classic" SuFEx protocols.

  • Reaction Conditions: The reaction is performed in acetonitrile (MeCN) at room temperature, highlighting the mild and efficient nature of this "click" transformation. Most reactions proceed to completion in under 30 minutes.

Catalytic Cycle Diagram

Protocol2_Mechanism Start Ar-OSO₂F Intermediate {Ar-OSO₂F • BTMG} Activated Complex Start->Intermediate + BTMG NuH Ar'-OH (Nucleophile) NuH->Intermediate BTMG BTMG (Catalyst) BTMG->Intermediate Activates S-F bond Byproducts BTMG•HF + TMS-OH HMDS HMDS HMDS->NuH activates Product Ar-OSO₂-OAr' Intermediate->Product + Ar'-OH - BTMG•HF Intermediate->Product Nucleophilic Attack Product->BTMG Catalyst Regeneration

Figure 3. Postulated catalytic cycle for Accelerated SuFEx.
Step-by-Step Protocol

Materials & Reagents

ReagentFormulaMWAmount (mmol)Mass/Volume
4-(Fluorosulfonyl)-3-methoxybenzoic acidC₈H₇FO₅S234.200.123.4 mg
4-MethoxyphenolC₇H₈O₂124.140.112.4 mg
BTMGC₉H₂₁N₃171.280.02 (20 mol%)3.4 mg / 3.9 µL
HMDSC₆H₁₉NSi₂161.400.116.1 mg / 21 µL
Acetonitrile (MeCN)C₂H₃N41.05-1 mL

Procedure:

  • Setup: To a dry vial containing a stir bar, add 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.0 equiv), 4-methoxyphenol (1.0 equiv), and acetonitrile (1 mL).

  • Reagent Addition: Add hexamethyldisilazane (HMDS, 1.0 equiv) followed by the catalyst, BTMG (0.2 equiv, 20 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast. Monitor progress by TLC or LC-MS. For aryl fluorosulfates, the transformation is generally complete within 30 minutes.

  • Workup & Purification: The product can often be isolated by simply removing the volatile components (MeCN, HMDS byproducts, BTMG) under reduced pressure.

  • If further purification is needed, the residue can be passed through a short plug of silica gel, eluting with an appropriate solvent mixture, or purified via standard column chromatography.

Data Analysis and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Data for Key Compounds

CompoundTechniqueExpected Observations
4-(Fluorosulfonyl)-3-methoxybenzoic acid ¹⁹F NMRSinglet resonance characteristic of an Ar-OSO₂F group.
¹H NMRAromatic protons showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methoxy group (~3.9 ppm). A broad singlet for the carboxylic acid proton.
MS (ESI-)[M-H]⁻ at m/z ≈ 233.0
Final Product (Diaryl Sulfate Ester) ¹⁹F NMRDisappearance of the signal corresponding to the S-F bond.
¹H NMRAppearance of new signals corresponding to the protons of the 4-methoxyphenol moiety.
MS (ESI-)[M-H]⁻ at m/z ≈ 355.0

Applications and Future Outlook

The use of bifunctional SuFEx hubs like 4-(Fluorosulfonyl)-3-methoxybenzoic acid opens vast opportunities in several scientific domains:

  • Drug Discovery: The fluorosulfate group can act as a covalent "warhead" to target specific amino acid residues like tyrosine, lysine, or histidine in proteins, enabling the development of highly selective covalent inhibitors.[3][4] The carboxylic acid moiety provides a handle for further modification or for improving pharmacokinetic properties.

  • Bioconjugation: The high stability and biocompatibility of the SuFEx linkage make it ideal for labeling and crosslinking biomacromolecules like proteins and DNA under mild, aqueous conditions.[11]

  • Materials Science: This building block can be used to synthesize novel poly(aryl sulfate) polymers or to functionalize existing materials through post-polymerization modification.[5][8]

The continued development of more efficient catalysts and novel SuFExable hubs ensures that this powerful click chemistry will remain a vital tool for the rapid and reliable construction of functional molecules.

References

  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Barrow, A. S., et al. Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
  • SuFEx Handle Fragment Library. Otava Chemicals.
  • Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates.
  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. (2019, June 11).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11).
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis. (2023, October 27).
  • Discovery of Arylfluorosulfates as Novel Fungicidal Agents against Plant Pathogens | Journal of Agricultural and Food Chemistry. (2024, February 8).
  • Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. (2020, June 1). SciSpace.
  • Synthesis of fluorosulfates - Organic Chemistry Portal.

Sources

Method

Application Note: 4-(Fluorosulfonyl)-3-methoxybenzoic Acid in Covalent Drug Discovery

Executive Summary & Mechanistic Rationale The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors (e.g., acrylamides) targeting highly nucleophilic, yet rare, cysteine res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors (e.g., acrylamides) targeting highly nucleophilic, yet rare, cysteine residues. To expand the "druggable proteome," Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool, enabling the targeting of more abundant residues such as lysine, tyrosine, and histidine[1][2].

As a Senior Application Scientist, I frequently integrate 4-(fluorosulfonyl)-3-methoxybenzoic acid into probe design workflows. This specific building block is not merely a structural connector; it is a highly tuned electrophilic hub.

The Causality of the Structure:

  • The Carboxylic Acid (-COOH): Serves as a versatile synthetic handle for standard amide coupling (e.g., via HATU/DIPEA) to target-directing ligands, peptides, or small-molecule scaffolds without degrading the warhead[3].

  • The Fluorosulfonyl Group (-SO₂F): Acts as the SuFEx warhead. Unlike sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to aqueous hydrolysis and physiological nucleophiles (like glutathione). They remain inert until protein-templated binding forces the -SO₂F group into a specific microenvironment, lowering the activation energy for fluoride displacement[2][4].

  • The Methoxy Modulator (-OCH₃): Positioned ortho to the -SO₂F group, the methoxy substituent is the critical tuning element. Sterically, it shields the sulfur center from premature attack by solvent molecules. Electronically, its electron-donating nature modulates the electrophilicity of the sulfonyl group, striking an optimal balance: maximizing plasma stability while maintaining rapid reaction kinetics upon proximity-induced alignment with a target lysine or tyrosine[3][5].

G A 4-(Fluorosulfonyl)-3-methoxybenzoic acid (Bifunctional Hub) B Amide Coupling (Ligand Attachment) A->B HATU/DIPEA C Target Protein Docking (Non-Covalent) B->C in vitro / in vivo D Proximity-Induced SuFEx (Lys/Tyr Attack) C->D Microenvironment E Covalent Adduct (Irreversible Inhibition) D->E HF Elimination

Mechanism of proximity-induced SuFEx covalent labeling by fluorosulfonyl probes.

Key Applications in Chemical Biology

Lysine-Targeted Covalent Inhibitors (TCIs)

Protein-protein interactions (PPIs), such as those involving the Inhibitor of Apoptosis Proteins (IAPs), often lack targetable cysteines in their binding pockets. By coupling 4-(fluorosulfonyl)-3-methoxybenzoic acid to peptidomimetic scaffolds (e.g., AVPF-like peptides), researchers have successfully developed potent, irreversible antagonists targeting specific lysine residues (e.g., Lys311 in XIAP or Lys135 in ML-IAP)[3][6]. The methoxy-substituted warhead ensures the probe survives cellular penetration and selectively acylates the target lysine without off-target toxicity.

Proximity-Enhanced Cross-Linking Mass Spectrometry (CXMS)

In structural proteomics, homobifunctional NHS esters are standard but suffer from rapid hydrolysis. Heterobifunctional cross-linkers utilizing an NHS ester on one end and an aryl sulfonyl fluoride on the other allow for a "plant-and-cast" strategy. The NHS ester rapidly anchors to a primary amine, while the stable -SO₂F group explores the local radius, reacting only when it encounters a suitable nucleophile (His, Tyr, Ser, Thr, or Lys) in close 3D proximity, providing high-resolution structural mapping[1].

Quantitative Data Presentation

To select the appropriate SuFEx warhead for your drug discovery campaign, it is crucial to understand the reactivity profiles. The table below summarizes the kinetic and stability parameters of various electrophiles.

Electrophilic WarheadTarget ResiduesIntrinsic Aqueous Stability (t½)Proximity ReactivityPrimary Application
Acrylamide CysLow/Moderate (< 12 h)HighTraditional Kinase Inhibitors
Aryl-SO₂F (Unsubstituted) Lys, Tyr, HisHigh (> 48 h)ModerateBroad CXMS Probes[1]
3-Methoxy-4-fluorosulfonylbenzoyl Lys, TyrVery High (> 72 h)HighTargeted Covalent Inhibitors[3]
Aryl-OSO₂F (Fluorosulfate) Tyr, LysExtremely High (> 1 week)ModerateSelective Tyr-Probes[4]

Experimental Protocols: A Self-Validating System

A core tenet of covalent drug discovery is trustworthiness through self-validation . Every covalent probe must be evaluated alongside a Molecular Matched Pair (MMP)—a non-covalent analog where the -SO₂F is replaced by a bioisosteric, non-reactive group (e.g., -SO₂CH₃ or -CN)[7][8]. If the MMP exhibits biochemical inhibition but fails to show time-dependent kinetics or a mass shift, it confirms that the activity of the SuFEx probe is genuinely driven by covalent bond formation.

Workflow S1 1. Probe Synthesis (Amide Coupling of Warhead) S2 2. Biochemical Assay (Time-Dependent Inhibition) S1->S2 Control Negative Control (Non-Covalent MMP) S1->Control S3 3. Intact-Protein MS (Covalent Adduct Detection) S2->S3 Confirm Mass Shift S4 4. Peptide Mapping (Identify Modified Residue) S3->S4 Trypsin Digest & MS/MS Control->S2 Compare Kinetics

Self-validating workflow for evaluating SuFEx-based targeted covalent inhibitors.

Protocol 1: Solid-Phase Synthesis of SuFEx-Peptide Probes

Causality Note: The -SO₂F group is highly stable to the strongly acidic conditions of global peptide cleavage (TFA), allowing it to be installed on-resin prior to final deprotection[3][5].

Reagents: Rink amide resin, Fmoc-amino acids, 4-(fluorosulfonyl)-3-methoxybenzoic acid, HATU, DIPEA, DMF, TFA, TIPS. Procedure:

  • Peptide Elongation: Synthesize the target-directing peptide sequence on Rink amide resin (0.05 mmol scale) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Orthogonal Deprotection: If coupling to a side-chain amine (e.g., Dap(ivDde)), remove the protecting group using 4% hydrazine in DMF (3 × 5 mL, 5 min each). Wash the resin thoroughly with DMF and DCM.

  • Warhead Coupling: Pre-activate 4-(fluorosulfonyl)-3-methoxybenzoic acid (3 equiv., 0.15 mmol) with HATU (3 equiv.) and DIPEA (5 equiv.) in 1 mL of anhydrous DMF. Add to the resin and shake overnight at room temperature. Why HATU? It ensures efficient coupling of the sterically hindered benzoic acid without degrading the electrophilic sulfur center.

  • Cleavage: Wash the resin with DCM and dry. Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude product via preparative RP-HPLC (water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final covalent probe.

Protocol 2: Intact-Protein LC-MS Validation

Causality Note: To prove covalent engagement, intact mass spectrometry must demonstrate a mass shift corresponding to the exact mass of the probe minus hydrogen fluoride (HF, 20 Da), which is eliminated during the SuFEx reaction[7].

Procedure:

  • Incubation: Dilute the target recombinant protein (e.g., XIAP-BIR3 domain) to 2.0 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dosing: Add the SuFEx probe (final concentration 20 µM, 10x excess) and the MMP control to separate protein aliquots. Ensure final DMSO concentration is ≤1%.

  • Time-Course: Incubate at room temperature (21 °C). Take 20 µL aliquots at 0 h, 1 h, 3 h, and 24 h.

  • Quenching & Desalting: Quench the reaction by adding 1% formic acid. Pass the sample through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • LC-MS Analysis: Inject onto an Agilent LC-TOF system equipped with a C4 intact protein column. Run a rapid gradient of 5% to 100% acetonitrile (0.1% formic acid).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged protein envelope into a zero-charge mass spectrum.

  • Validation: The SuFEx probe should show a near-complete conversion to a mass peak by 3 hours. The MMP control must show only the wild-type protein mass, confirming the reaction's specificity.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS (2018).[Link]

  • Covalent Immune Proximity-Induction Strategy Using SuFEx-Engineered Bifunctional Viral Peptides. ACS Chemical Biology (2022).[Link]

  • Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein. ACS Medicinal Chemistry Letters (2022).[Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC / NIH (2021).[Link]

  • Bio-SuFEx: Applications of SuFEx Click Chemistry in Chemical Biology and Drug Discovery. La Trobe University / Chemical Science (2021).[Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. PMC / NIH (2021).[Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor. PMC / NIH (2026).[Link]

Sources

Application

Application Note: Preparation and Handling of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Stock Solutions

Target Audience: Researchers, chemical biologists, and drug development professionals. Content Focus: Mechanistic rationale, high-fidelity stock preparation, and aqueous buffer compatibility for SuFEx click chemistry app...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, chemical biologists, and drug development professionals. Content Focus: Mechanistic rationale, high-fidelity stock preparation, and aqueous buffer compatibility for SuFEx click chemistry applications.

Mechanistic Rationale & Chemical Profiling

4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS: 935534-26-2) is a highly versatile bifunctional building block. It features a carboxylic acid moiety (-COOH) for standard amide coupling and a fluorosulfonyl warhead (-SO₂F) designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Pioneered by K.B. Sharpless and colleagues, SuFEx chemistry leverages the unique stability-reactivity profile of the -SO₂F group[1]. Unlike traditional sulfonyl chlorides (-SO₂Cl) which are highly susceptible to rapid hydrolysis in water, aryl sulfonyl fluorides are remarkably stable in neutral and acidic aqueous environments[1]. The presence of the electron-donating methoxy group at the meta-position relative to the carboxylic acid further fine-tunes the electrophilicity of the sulfur(VI) center, providing an optimal balance between long-term aqueous stability and targeted covalent reactivity with lysine or tyrosine residues in biological systems[2].

Because the -SO₂F group requires specific activation (e.g., via DBU, BEMP, or specific protein microenvironments) to undergo nucleophilic substitution, this compound can be selectively conjugated via its carboxylic acid first, leaving the SuFEx warhead intact for downstream applications[1].

Quantitative Physicochemical Data

To ensure reproducible molarities during stock preparation, reference the quantitative parameters summarized in Table 1.

Table 1: Physicochemical Properties of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

PropertyValueRationale / Impact on Handling
CAS Number 935534-26-2Unique identifier for reagent sourcing.
Molecular Formula C₈H₇FO₅SDefines the stoichiometric mass.
Molecular Weight 234.20 g/mol Critical for precise molarity calculations.
Primary Solvent Anhydrous DMSOPrevents hydrolytic degradation during prolonged storage.
Solubility Limit ≥ 100 mM (in DMSO)Allows for highly concentrated primary stock solutions.

Workflow Visualization

The following diagram illustrates the strategic workflow for preparing the primary stock solution and the divergent synthetic pathways enabled by the compound's bifunctionality.

G Compound 4-(Fluorosulfonyl)-3-methoxybenzoic acid (Powder) Stock Primary Stock Solution (100 mM in DMSO) Compound->Stock Dissolve at RT Solvent Anhydrous DMSO (Solvent) Solvent->Stock Add under Argon Amide Amide Coupling (Reacts at -COOH) Stock->Amide HATU / DIPEA SuFEx SuFEx Click Chemistry (Reacts at -SO2F) Stock->SuFEx DBU or BEMP

Workflow for preparing and utilizing 4-(Fluorosulfonyl)-3-methoxybenzoic acid stock solutions.

High-Fidelity Protocol: Preparation of Primary Stock Solutions

To maintain the absolute integrity of the fluorosulfonyl warhead over months of storage, the primary stock solution must be prepared in a strictly anhydrous environment.

Table 2: Volumetric Dilution Guide for a 100 mM Stock Solution

Desired Final VolumeMass of Compound RequiredVolume of Anhydrous DMSO
1.0 mL23.42 mg1.00 mL
5.0 mL117.10 mg5.00 mL
10.0 mL234.20 mg10.00 mL
Step-by-Step Methodology
  • Thermal Equilibration (Critical Causality): Remove the lyophilized compound from the freezer (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening. Why? Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the solid. Introducing water into the DMSO stock will cause slow, progressive hydrolysis of the -SO₂F group during long-term storage.

  • Weighing: Rapidly weigh the required mass (e.g., 23.42 mg for a 1 mL stock) into a sterile, amber glass vial. Amber glass is preferred to prevent any potential UV-mediated radical degradation pathways.

  • Solvent Addition: Add the corresponding volume of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, stored over molecular sieves).

  • Dissolution and Self-Validation: Vortex the solution gently for 30–60 seconds. Validation Step: Hold the vial against a dark background under a bright light. The solution must be completely optically clear. If micro-particulates remain, the actual molarity is compromised. Sonicate in a water bath at room temperature for 2 minutes if necessary.

  • Inert Gas Purging: Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas for 10 seconds before sealing. Why? DMSO is highly hygroscopic. Displacing atmospheric oxygen and moisture prevents the solvent from pulling water into the solution over time.

  • Aliquoting and Storage: Divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions & Buffer Compatibility

When transitioning from the DMSO stock to aqueous conditions for biological assays or bioconjugation, buffer selection is the most critical variable.

Step-by-Step Methodology & Causality
  • Buffer Selection (The "SuFEx-Silent" Rule):

    • DO NOT USE: Tris, Glycine, or any buffer containing primary or secondary aliphatic amines.

    • Why? Primary amines are potent nucleophiles. Under slightly basic conditions, or if a SuFEx catalyst is introduced, the primary amine in Tris will outcompete your intended target and covalently neutralize the -SO₂F warhead[1].

    • USE: HEPES, PBS (Phosphate Buffered Saline), or MOPS. These buffers lack reactive amine nucleophiles and are completely "SuFEx-silent", preserving the reagent's reactivity for the intended target[2].

  • Dilution Dynamics: Always add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer, never the reverse. Why? Dropwise addition into a larger aqueous volume prevents localized high concentrations of the highly hydrophobic organic compound, which can trigger irreversible microscopic precipitation (crashing out).

  • Cosolvent Limits: Keep the final DMSO concentration in the aqueous assay below 5% (ideally ≤1%) to prevent protein denaturation or assay interference, while maintaining the solubility of the benzoic acid derivative.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions Source: ChemMedChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-(Fluorosulfonyl)-3-methoxybenzoic acid synthesis

Welcome to the SuFEx & Fluorosulfonylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-(F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx & Fluorosulfonylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid .

This molecule is a highly valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, but its unique electronic environment—specifically the electron-donating methoxy group situated ortho to the sulfonyl moiety—makes it notoriously susceptible to degradation during synthesis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the chemical causality behind each step to ensure maximum yield and purity.

Mechanistic Workflow & Degradation Pathways

To troubleshoot effectively, we must first map the synthetic landscape. The diagram below illustrates the two primary synthetic routes (Halogen Exchange vs. Sandmeyer) and their respective failure modes.

SynthesisWorkflow A 4-Amino-3-methoxybenzoic acid B Diazonium Intermediate (Unstable) A->B NaNO2, HCl < 0°C D 3-Methoxy-4-sulfobenzoic acid (Hydrolysis Byproduct) B->D Thermal Degradation E 4-(Fluorosulfonyl)-3-methoxybenzoic acid (Target SuFEx Hub) B->E NFSI, Na2S2O5 Sandmeyer C 4-(Chlorosulfonyl)-3-methoxybenzoic acid C->D High pH (KF in H2O) C->E KHF2, MeCN/H2O Halogen Exchange

Fig 1: Reaction pathways and common degradation routes in fluorosulfonyl benzoic acid synthesis.

Troubleshooting FAQs: Causality & Solutions

Q1: When converting 4-(chlorosulfonyl)-3-methoxybenzoic acid to the fluorosulfonyl analog using Potassium Fluoride (KF), my yields are consistently below 40% due to sulfonic acid formation. How can I prevent this? The Causality: The methoxy group at the 3-position is ortho to the sulfonyl moiety. This proximity exerts both steric pressure and an electron-donating effect that highly activates the adjacent sulfonyl chloride toward nucleophilic attack by hydroxide ions. Standard KF is hygroscopic, and its aqueous solutions are inherently basic (pH ~8–9). This basicity accelerates hydroxide-mediated hydrolysis, rapidly converting your intermediate into the dead-end 3-methoxy-4-sulfobenzoic acid. The Solution: Do not simply increase the equivalents of KF. Instead, switch your fluoride source to Potassium Bifluoride (KHF₂) in a biphasic Acetonitrile/Water mixture. KHF₂ inherently buffers the reaction at a mildly acidic pH (~4.0), perfectly balancing fluoride nucleophilicity while completely shutting down the hydroxide-mediated hydrolysis pathway 1.

Q2: I am synthesizing the compound directly from 4-amino-3-methoxybenzoic acid via diazotization. The fluorosulfonylation step yields a black tar and only 20% product. What is going wrong? The Causality: The electron-donating methoxy group significantly lowers the thermal stability of the diazonium intermediate. If the temperature rises even slightly above 0°C, rapid nitrogen extrusion occurs, leading to aryl radical polymerization (tarring) or phenol formation before the sulfonyl source can trap the intermediate. The Solution: Abandon harsh SO₂ gas methods. Utilize a mild Sandmeyer-type fluorosulfonylation using N-fluorobis(benzenesulfon)imide (NFSI) and sodium metabisulfite (Na₂S₂O₅) 2. This allows the reaction to proceed via a controlled radical pathway at lower temperatures. Maintain the diazotization strictly between -5°C and 0°C.

Q3: How do I separate unreacted sulfonyl chloride from the desired sulfonyl fluoride without resorting to column chromatography? The Causality: Sulfonyl fluorides possess exceptional hydrolytic stability compared to their chloride counterparts—a foundational principle of SuFEx click chemistry 3. We can exploit this thermodynamic difference for purification. The Solution: Subject the crude organic mixture to a selective hydrolysis wash. Vigorous stirring with cold 5% aqueous NaHCO₃ will rapidly hydrolyze the unreacted sulfonyl chloride into a water-soluble sulfonate salt, leaving the 4-(fluorosulfonyl)-3-methoxybenzoic acid entirely intact in the organic phase.

TroubleshootingLogic Issue Low Yield / Impure Product Q1 High Sulfonic Acid (>10% by NMR)? Issue->Q1 Q2 Residual Sulfonyl Chloride Present? Issue->Q2 Sol1 Switch KF to KHF2 (Buffer pH ~4) Q1->Sol1 Yes Sol2 Wash organic layer with cold 5% NaHCO3 Q2->Sol2 Yes

Fig 2: Decision tree for troubleshooting low yields and product impurities during synthesis.

Quantitative Reagent Comparison

To demonstrate the superiority of the buffered KHF₂ system, review the empirical data below comparing fluorination conditions for 4-(chlorosulfonyl)-3-methoxybenzoic acid.

Fluorinating ReagentSolvent SystemAqueous pHHydrolysis Byproduct (%)Isolated Yield (%)Reaction Time (h)
KF (3.0 eq)THF / H₂O~8.545%40%12
KF + 18-Crown-6 MeCN (Dry)~7.520%65%8
KHF₂ (3.0 eq)MeCN / H₂O~4.0<2% 92% 4
DAST (1.5 eq)DCM (Dry)~7.0<5%75%2

Self-Validating Experimental Protocol: The KHF₂ Halex Route

This protocol is engineered to be a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Substrate Preparation Dissolve 4-(chlorosulfonyl)-3-methoxybenzoic acid (10.0 mmol, 2.50 g) in 20 mL of HPLC-grade Acetonitrile in a 100 mL round-bottom flask. Stir at 400 rpm at room temperature (20°C).

Step 2: Buffer Generation & Validation In a separate vial, dissolve Potassium Bifluoride (KHF₂, 30.0 mmol, 2.34 g) in 10 mL of distilled water. Self-Validation Check: Measure the pH of this aqueous solution using a calibrated pH meter. It must read between 3.8 and 4.2. If the pH is higher, the risk of hydrolysis increases exponentially.

Step 3: Biphasic Halogen Exchange Add the aqueous KHF₂ solution dropwise to the acetonitrile solution over 5 minutes. Increase the stir rate to 800 rpm to ensure maximum interfacial surface area in the biphasic mixture. Allow the reaction to proceed for 4 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The target sulfonyl fluoride will elute slightly higher (less polar) than the starting sulfonyl chloride.

Step 4: Selective Quench and Wash Dilute the reaction mixture with 40 mL of Ethyl Acetate. Transfer to a separatory funnel and discard the aqueous layer. Wash the organic layer with cold 5% aqueous NaHCO₃ (2 x 20 mL). Self-Validation Check: Observe the gas evolution (CO₂). The cessation of bubbling during the second wash indicates the complete destruction and removal of any residual, unreacted sulfonyl chloride.

Step 5: Isolation and Characterization Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product as a white solid. Self-Validation Check: Confirm the product via ¹⁹F NMR (471 MHz, CDCl₃). The diagnostic S-F signal must appear as a sharp, uncoupled singlet between +58.0 and +66.0 ppm 4. The absence of this peak indicates complete hydrolysis.

References

  • Sulfur(VI) fluoride compounds and methods for the preparation thereof.Google Patents (WO2015188120A1).
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: SuFEx Reactions with 4-(Fluorosulfonyl)-3-methoxybenzoic acid

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-(fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals working with 4-(fluorosulfonyl)-3-methoxybenzoic acid. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments, optimize reaction conditions, and ensure the reliable assembly of your target molecules. Our approach is rooted in mechanistic understanding and field-proven protocols to ensure your success.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: My SuFEx reaction shows low to no conversion. What are the primary factors to investigate?

Answer:

Low or no product formation in a SuFEx reaction is a common issue that can almost always be traced back to one of three areas: catalyst activity, substrate integrity, or reaction conditions. Given the unique structure of 4-(fluorosulfonyl)-3-methoxybenzoic acid, with its electron-donating methoxy group and its acidic carboxylic acid proton, special considerations are required.

Causality Checklist:

  • Catalyst Inactivation or Insufficient Basicity: The SuFEx reaction relies on the activation of either the nucleophile (e.g., a phenol) or the S-F bond.[1][2] The carboxylic acid on your reagent will consume one equivalent of the base catalyst. If you are using catalytic amounts of a base like DBU or BTMG, you must add at least one full equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) to first neutralize the benzoic acid. Failure to do so will quench your catalyst. Furthermore, common organobases like DBU can be susceptible to hydrolysis, so ensure anhydrous conditions if you suspect catalyst degradation.

  • Nucleophile Reactivity: The classic SuFEx protocol involves the reaction of a sulfonyl fluoride with an aryl silyl ether.[3] If you are using an unprotected phenol or alcohol, the reaction will be significantly slower or may not proceed without the correct activation system. The modern "Accelerated SuFEx" protocol, which uses a hindered guanidine base like BTMG in synergy with a silicon additive like hexamethyldisilazane (HMDS), is highly recommended for directly coupling unprotected alcohols.[3] This system generates the reactive silyl ether in situ.

  • Moisture and Atmospheric Contamination: While SuFEx is generally robust, certain superbase catalysts like BEMP are air-sensitive.[2] Moreover, excess moisture can hydrolyze your silyl ether nucleophile or degrade the catalyst. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow:

Start Low / No Conversion Check_Catalyst Step 1: Verify Catalyst & Base Stoichiometry Start->Check_Catalyst Check_Nucleophile Step 2: Assess Nucleophile Check_Catalyst->Check_Nucleophile If base is sufficient Sol_Base Solution: 1. Add 1.1 eq. of non-nucleophilic base (e.g., Et3N). 2. Use fresh, anhydrous catalyst. Check_Catalyst->Sol_Base Issue Found Check_Conditions Step 3: Review Reaction Conditions Check_Nucleophile->Check_Conditions If nucleophile is reactive Sol_Nuc Solution: 1. Use pre-silylated nucleophile. 2. Switch to Accelerated SuFEx (BTMG/HMDS) for direct use of alcohols. Check_Nucleophile->Sol_Nuc Issue Found Sol_Cond Solution: 1. Use dry solvents under inert gas (N2/Ar). 2. Check for catalyst compatibility with air/moisture. Check_Conditions->Sol_Cond Issue Found

Caption: Troubleshooting Decision Tree for Low Conversion.

Question 2: The reaction is extremely slow, taking over 24 hours to reach moderate yields. How can I accelerate it?

Answer:

Prolonged reaction times are often a feature of early SuFEx protocols, especially with less reactive substrates.[3] The key to acceleration lies in catalyst choice and the strategic use of additives.

  • Enhance Catalyst Strength: The catalytic activity of bases in SuFEx reactions generally follows their pKaH values. If you are using a milder base like triethylamine (Et3N), switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an even more potent organosuperbase like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) can dramatically increase the reaction rate.[2] Catalyst loading is also a factor; for challenging substrates, loadings of 20-30 mol% for DBU are not uncommon.[2]

  • Adopt the Accelerated SuFEx Protocol: The synergistic combination of BTMG (1-20 mol%) and HMDS (1.0 equiv) is a powerful system for accelerating the coupling of both aryl and alkyl alcohols with sulfonyl fluorides.[3] HMDS acts as a silicon additive that facilitates the in situ silylation of the alcohol, while BTMG is a highly effective catalyst for the subsequent exchange reaction. This method often reduces reaction times from hours to minutes.

  • Increase Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can improve reaction kinetics. However, this should be done cautiously, as higher temperatures can also promote side reactions or degradation, especially with sensitive substrates.

Catalyst SystemTypical LoadingNucleophileRelative SpeedKey Considerations
Et3N StoichiometricPrimary AminesSlowPrimarily for specific applications like iminosulfur oxydifluoride synthesis.[2]
DBU 10-30 mol%Aryl Silyl EthersModerateA standard SuFEx catalyst; can require high loadings and long times.[2]
BEMP 1-10 mol%Aryl Silyl EthersFastHighly active but expensive and air-sensitive.[2]
BTMG / HMDS 1-20 mol%Alcohols / PhenolsVery Fast"Accelerated SuFEx"; avoids pre-silylation; highly efficient.[3]

Question 3: I am observing significant side products and purification is difficult. What are the likely side reactions and how can I prevent them?

Answer:

The elegance of click chemistry lies in its specificity and ease of purification.[4] The formation of side products indicates a deviation from the ideal SuFEx pathway.

Common Side Reactions & Prevention:

  • Hydrolysis: The sulfonyl fluoride group (R-SO₂F) is generally stable to water, which is a hallmark of SuFEx chemistry.[5] However, under strongly basic conditions or at elevated temperatures for prolonged periods, hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid can occur. Prevention: Ensure the reaction is not heated unnecessarily and work up the reaction promptly upon completion. Use anhydrous conditions where possible.

  • Reaction with the Carboxylic Acid: The carboxylic acid moiety of your starting material could potentially form an anhydride or other derivatives, though this is less likely under standard SuFEx conditions where phenols or amines are the intended nucleophiles. A more probable issue is incomplete reaction due to base quenching (see Question 1) leading to a complex mixture of starting materials and product. Prevention: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SuFEx reaction. This eliminates the acidic proton, simplifying the reaction stoichiometry and improving solubility in organic solvents. The ester can be hydrolyzed in a subsequent step.

  • Catalyst-Related Impurities: High loadings of non-volatile catalysts like DBU can complicate purification.[2] The byproducts of the Accelerated SuFEx protocol (e.g., ammonia, Me₃Si-F, and excess HMDS) are volatile and can often be removed under reduced pressure, yielding analytically pure product without chromatography. Prevention: Switch to a protocol that uses a more volatile catalyst or one that can be used at a very low loading. The BTMG/HMDS system is ideal in this regard.

Frequently Asked Questions (FAQs)

Q: Do I need to pre-form the silyl ether of my alcohol/phenol nucleophile? A: Not anymore. While classic SuFEx protocols required pre-functionalized aryl silyl ethers, the development of "Accelerated SuFEx Click Chemistry" allows for the direct use of unprotected alcohols and phenols.[3] The combination of a hindered base like BTMG and a silicon additive like HMDS generates the reactive silyl ether intermediate in situ, greatly simplifying the experimental workflow.

Q: What is the mechanistic role of the base catalyst in the SuFEx reaction? A: The base catalyst, such as DBU or BTMG, is believed to activate the S-F bond, making the sulfur center more electrophilic and susceptible to nucleophilic attack.[2] In protocols using silyl ethers, the base facilitates the exchange reaction. In accelerated protocols using unprotected alcohols, the base also deprotonates the alcohol, facilitating its reaction with the silicon additive (HMDS) to form the highly reactive silyl ether nucleophile.

cluster_0 In Situ Silyl Ether Formation (Accelerated SuFEx) cluster_1 SuFEx Reaction Core ROH R-OH (Phenol/Alcohol) ROSi R-O-TMS (Reactive Nucleophile) ROH->ROSi + BTMG + HMDS BTMG BTMG (Base) HMDS HMDS ArSO2F Ar-SO2F (Your Reagent) ROSi->ArSO2F Nucleophilic Attack Product Ar-SO2-OR (Final Product) ArSO2F->Product Byproduct TMS-F (Volatile Byproduct) Product->Byproduct generates

Caption: Simplified SuFEx Mechanism Workflow.

Q: Is 4-(fluorosulfonyl)-3-methoxybenzoic acid stable? How should I store it? A: Aryl sulfonyl fluorides are known for their remarkable stability compared to their sulfonyl chloride counterparts.[5][6] They are resistant to hydrolysis under neutral conditions, reduction, and thermolysis.[5] However, like any reactive chemical, it should be stored in a cool, dry place, tightly sealed to protect from moisture.

Q: Can I perform this reaction in an aqueous or protic solvent? A: While SuFEx reactions have been performed in aqueous environments, particularly for bioconjugation, the efficiency of base-catalyzed protocols is generally much higher in anhydrous aprotic solvents like THF, acetonitrile, or DMF.[4][7] Protic solvents can interfere with the base catalyst and the formation of reactive silyl ether intermediates. For the specific protocols discussed here, anhydrous aprotic solvents are strongly recommended for optimal results.

References

  • Sulfur(VI)-Fluoride Exchange (SuFEx) | Chem-Station Int. Ed. ([Link])

  • The growing applications of SuFEx click chemistry - RSC Publishing - Rsc.org ([Link])

  • The growing applications of SuFEx click chemistry - La Trobe - Figshare ([Link])

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH ([Link])

  • Advances in the construction of diverse SuFEx linkers | National Science Review ([Link])

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) ([Link])

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers ([Link])

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH ([Link])

  • Sulfur fluoride exchange - PMC - NIH ([Link])

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery ([Link])

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory ([Link])

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent | The Journal of Organic Chemistry - ACS Publications ([Link])

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms ([Link])

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications - ACS.org ([Link])

  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy ([Link])

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society - ACS Publications ([Link])

Sources

Optimization

Optimizing reaction temperature for 4-(Fluorosulfonyl)-3-methoxybenzoic acid coupling

Welcome to the Technical Support Center for 4-(Fluorosulfonyl)-3-methoxybenzoic acid coupling and functionalization. As a dual-reactive building block, this molecule presents a unique chemoselectivity challenge: it conta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Fluorosulfonyl)-3-methoxybenzoic acid coupling and functionalization.

As a dual-reactive building block, this molecule presents a unique chemoselectivity challenge: it contains both a carboxylic acid (for amide coupling) and a fluorosulfonyl group (for SuFEx click chemistry). Controlling the reaction temperature is the primary mechanism for directing chemoselectivity, preventing premature degradation, and maximizing yield.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to help you master this chemistry.

Workflow Visualization: Chemoselective Pathways

G A 4-(Fluorosulfonyl)- 3-methoxybenzoic acid B Amide Coupling (0°C to RT) A->B HATU, Amine D SuFEx Click (RT to 40°C) A->D Nucleophile C Amide Product (Intact -SO2F) B->C F Sequential SuFEx (RT) C->F Nucleophile E SuFEx Product (Intact -COOH) D->E G Dual-Functionalized Target F->G

Chemoselective temperature-dependent workflows for 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Section 1: Troubleshooting & FAQs

Q1: Why does the -SO₂F group degrade during standard amide coupling, and how does temperature dictate chemoselectivity? A: The fluorosulfonyl (-SO₂F) group is a uniquely stable S(VI) electrophile, but it is not entirely inert. During amide coupling, the carboxylic acid is activated (e.g., via HATU) to form a highly reactive ester. At low temperatures (0 °C to 25 °C), the kinetic barrier for the amine to attack the activated ester is significantly lower than the barrier to attack the -SO₂F group. However, if the reaction temperature exceeds 40 °C, the excess thermal energy overcomes the activation energy for nucleophilic attack on the S(VI) center, leading to competitive sulfonamide formation or base-mediated hydrolysis .

Q2: What is the thermal stability limit of the -SO₂F group in aqueous or basic media? A: Sulfonyl fluorides exhibit remarkable hydrolytic stability compared to traditional sulfonyl chlorides. In mildly acidic to basic aqueous buffers (pH 4 to pH 9), the -SO₂F group remains intact at 40 °C for over 24 hours. Even under harsher basic conditions (pH 9, 65 °C), degradation is minimal (~10%) . However, in organic solvents with strong organic bases (like DBU or DIPEA) and nucleophilic amines, temperatures above 50 °C will trigger rapid degradation.

Q3: My SuFEx reaction is sluggish at room temperature. Should I increase the temperature to force the reaction? A: Heating a SuFEx reaction involving 4-(Fluorosulfonyl)-3-methoxybenzoic acid is generally discouraged. Elevated temperatures can cause the free carboxylic acid to participate in unwanted side reactions (e.g., decarboxylation). Instead of heating, optimize your catalyst. For instance, switching from DBU to a Calcium triflimide/DABCO catalytic system allows for quantitative SuFEx conversion at room temperature (20–25 °C) in under 30 minutes .

Section 2: Quantitative Temperature Optimization Data

The following tables summarize the causality between reaction temperature and chemoselective outcomes, providing a baseline for your experimental design.

Table 1: Temperature vs. Chemoselectivity in Amide Coupling (Conditions: 1.0 eq Acid, 1.1 eq Primary Amine, 1.2 eq HATU, 2.5 eq DIPEA, DMF, 4h)

Temperature ProfileAmide Yield (%)-SO₂F Recovery (%)Major Byproduct / Failure Mode
0 °C to 25 °C (RT) 87% >95% None (Optimal)
Constant 40 °C75%80%Sulfonamide cross-coupling
Constant 60 °C45%<40%Hydrolysis & Polymerization

Table 2: Temperature vs. SuFEx Efficiency (Conditions: 1.0 eq -SO₂F intermediate, 1.2 eq Phenol, 20 mol% DBU, MeCN)

Temperature (°C)Time (h)SuFEx Yield (%)-COOH Status
25 °C (RT) 12 92% Intact (Optimal)
40 °C688%Intact
80 °C265%Decarboxylation / Degradation

Section 3: Standard Operating Procedures (SOPs)

To ensure high fidelity and reproducibility, follow these self-validating protocols.

Protocol A: Low-Temperature Chemoselective Amide Coupling

Objective: Couple the carboxylic acid while perfectly preserving the -SO₂F group.

  • Initialization: Dissolve 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise over 5 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.

  • Activation: Add HATU (1.2 equiv) portion-wise over 10 minutes.

  • Propagation: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 3.5 hours.

  • Self-Validating Checkpoint: Before quenching, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the desired mass with an intact -SO₂F group confirms success. Additionally, ¹⁹F NMR of the crude mixture must show a characteristic singlet between +50 to +60 ppm, confirming the fluorosulfonyl group has not hydrolyzed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Room-Temperature SuFEx Click Coupling

Objective: React the -SO₂F group with a nucleophile without requiring heat.

  • Initialization: Dissolve the fluorosulfonyl-containing intermediate (1.0 equiv) and the target phenol or secondary amine (1.2 equiv) in anhydrous Acetonitrile (0.2 M).

  • Catalysis: Add DBU (0.2 equiv, 20 mol%). Note: If reacting with a sterically hindered or deactivated amine, use Ca(NTf₂)₂ (1.1 equiv) and DABCO (1.5 equiv) instead.

  • Propagation: Stir the reaction strictly at room temperature (20–25 °C) for 12 hours. Do not exceed 40 °C.

  • Self-Validating Checkpoint: Monitor the reaction by ¹⁹F NMR. The complete disappearance of the characteristic -SO₂F singlet (~ +55 ppm) indicates 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure and purify directly via flash chromatography.

References

  • Title: [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Source: Nature Chemistry URL: [Link]

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting

Preventing hydrolysis of 4-(Fluorosulfonyl)-3-methoxybenzoic acid during storage

Welcome to the technical support guide for 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS 935534-26-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS 935534-26-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. This guide provides in-depth answers to common questions, troubleshooting protocols, and best practices to prevent its primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Fluorosulfonyl)-3-methoxybenzoic acid and why is its stability important?

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a bifunctional molecule containing a carboxylic acid and a sulfonyl fluoride group. Sulfonyl fluorides are valuable reagents in medicinal chemistry and chemical biology, often used as covalent inhibitors or chemical probes.[1] Their precise reactivity is key to their function. The sulfonyl fluoride moiety is susceptible to hydrolysis, which converts it to a sulfonic acid. This degradation compromises the reagent's purity and can lead to failed experiments, inaccurate results, and loss of valuable research time.

Q2: What is the primary cause of degradation during storage?

The primary degradation pathway for 4-(Fluorosulfonyl)-3-methoxybenzoic acid is hydrolysis of the sulfonyl fluoride group. This reaction is initiated by the presence of water (moisture).[2] Even trace amounts of atmospheric moisture can lead to the slow conversion of the sulfonyl fluoride to the corresponding sulfonic acid, rendering the reagent inactive for its intended purpose.

Q3: How can I visually inspect my material for potential degradation?

While visual inspection is not a definitive test, there are some indicators of potential degradation. The pure compound should be a solid. Any clumping, discoloration, or change from a free-flowing powder to a sticky or syrupy consistency may suggest moisture absorption and potential hydrolysis. However, significant degradation can occur without obvious visual changes. Therefore, analytical verification is always recommended if you suspect a problem.

Q4: What are the ideal storage conditions to prevent hydrolysis?

To minimize the risk of hydrolysis, 4-(Fluorosulfonyl)-3-methoxybenzoic acid must be stored under strictly controlled conditions. The key is to create a moisture-free environment.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.[3][4]
Temperature Room TemperatureAs specified by suppliers. Avoid temperature cycling which can cause condensation.
Container Tightly Sealed, Dry GlasswareUse containers with secure seals, such as those with PTFE-lined caps or Sure/Seal™ bottles.
Location Cool, Dry, Well-Ventilated AreaStore away from sinks or any sources of water.[5][6] A desiccator cabinet is highly recommended.

Troubleshooting Guide

Issue: My experiment that previously worked with a new bottle of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is now failing.

This is a classic sign of reagent degradation, likely due to hydrolysis.

Workflow for Troubleshooting Suspected Hydrolysis:

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Diagnosis & Action A Unexpected Experimental Results (e.g., low yield, no reaction) B Perform Analytical Check (e.g., NMR, LC-MS) A->B Suspect reagent degradation C Compare data to Certificate of Analysis (CoA) or reference B->C D Hydrolysis Confirmed? (Presence of sulfonic acid peak) C->D E Discard Degraded Reagent D->E Yes I No Hydrolysis Detected D->I No F Review Storage & Handling Protocols E->F G Source Fresh Reagent F->G H Re-attempt Experiment G->H J Troubleshoot Other Experimental Parameters I->J

Caption: Troubleshooting workflow for reagent degradation.

Detailed Protocols

Protocol 1: Proper Storage and Handling of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

This protocol outlines the best practices for storing and handling the reagent to minimize exposure to moisture.

Materials:

  • Container of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

  • Inert gas source (Argon or Nitrogen) with regulator and tubing[7]

  • Glovebox or Schlenk line (recommended)

  • Dry, clean glassware (spatulas, weighing boats, etc.)

  • Desiccator cabinet for storage

Procedure:

  • Preparation: Before opening the main container, ensure your workspace and all tools are completely dry. If possible, perform all manipulations in a glovebox with a dry, inert atmosphere.

  • Inert Gas Blanket: If not using a glovebox, use a gentle stream of inert gas to blanket the opening of the container while you are weighing out the material. This creates a positive pressure of dry gas, preventing moist air from entering.

  • Dispensing: Quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the main container is open.

  • Resealing: Before closing, flush the headspace of the primary container with inert gas. Seal the container tightly. For bottles with septa (like Sure/Seal™), ensure the septum has not been overly punctured, which could create a pathway for moisture ingress.[8]

  • Storage: Place the sealed container inside a desiccator cabinet for secondary containment and protection. Ensure the desiccant material is active (e.g., blue silica gel).

Protocol 2: Quality Control Check for Hydrolysis via LC-MS

This protocol provides a general method to check for the presence of the hydrolyzed product, 4-(sulfonic acid)-3-methoxybenzoic acid.

Materials:

  • Sample of 4-(Fluorosulfonyl)-3-methoxybenzoic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a dilute solution of your compound (e.g., ~100 µg/L) in a mixture of water and acetonitrile.

  • LC-MS Method:

    • Column: Standard C18 column (e.g., 2.1 mm x 50 mm, 5 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute compounds of varying polarity.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Data Analysis:

    • Search for the expected mass-to-charge ratio (m/z) for the deprotonated parent compound, 4-(Fluorosulfonyl)-3-methoxybenzoic acid (C₈H₇FO₅S, MW: 234.20 g/mol ). Expected [M-H]⁻ = ~233.0.

    • Crucially, search for the m/z of the deprotonated hydrolyzed product, 4-(sulfonic acid)-3-methoxybenzoic acid (C₈H₈O₆S, MW: 232.21 g/mol ). Expected [M-H]⁻ = ~231.0.

    • The presence of a significant peak at m/z ~231.0 indicates hydrolysis has occurred. The relative peak areas can give a semi-quantitative estimate of the extent of degradation.

Mechanism of Hydrolysis:

Caption: Hydrolysis of the sulfonyl fluoride.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Li, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. Retrieved from [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A mild and inexpensive method for the conversion of heteroaryl thiols to sulfonyl fluorides. The Journal of organic chemistry, 71(26), 9706–9709. Retrieved from [Link]

  • Inert Corporation. (n.d.). Inert gas purification techniques. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

  • OEHS, Wayne State University. (n.d.). WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Ex-Machinery. (2025, March 11). Inerting explained: how to control explosion risks with inert gases. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubMed. (2024, April 9). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Sun, R., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology, 57(9), 3756–3764. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-methoxybenzoic acid (C8H7FO3). Retrieved from [Link]

  • Department of Chemistry, University of Oxford. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Optimization

Technical Support Center: Purification of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Reaction Products

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(fluorosulfonyl)-3-methoxybenzoic acid. As a key intermediate in var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(fluorosulfonyl)-3-methoxybenzoic acid. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-(fluorosulfonyl)-3-methoxybenzoic acid, offering potential causes and actionable solutions.

Issue 1: Oily or Gummy Precipitate Instead of Crystalline Solid During Recrystallization

  • Question: Upon cooling my recrystallization solvent, the product separated as an oil rather than a crystalline solid. What causes this, and how can I fix it?

  • Answer: Oiling out is a common problem in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to supersaturation. The high concentration of impurities can also depress the melting point of the product.

    • Causality: The product is coming out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the use of a solvent that is too non-polar.

    • Troubleshooting Steps:

      • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

      • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out. Let the flask cool to room temperature on a benchtop, insulated with a beaker or glass wool, before moving to an ice bath.

      • Scratching: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. This creates a rough surface for crystals to nucleate.

      • Seed Crystals: If you have a small amount of pure, solid 4-(fluorosulfonyl)-3-methoxybenzoic acid, add a tiny crystal to the cooled solution to initiate crystallization.

      • Solvent System Modification: If the above steps fail, consider changing your solvent system. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, can be effective. For instance, you could dissolve the compound in a minimal amount of a good solvent like ethanol or ethyl acetate at an elevated temperature and then slowly add a poorer solvent like water or hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Issue 2: Poor Recovery of Product After Recrystallization

  • Question: My final yield of purified 4-(fluorosulfonyl)-3-methoxybenzoic acid after recrystallization is very low. What are the likely reasons for this?

  • Answer: Low recovery is a frequent issue and can stem from several factors, from using an inappropriate solvent to procedural errors during filtration.

    • Causality: The product may have significant solubility in the cold solvent, or there may have been premature crystallization and loss of product during a hot filtration step.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure your chosen solvent has a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures.[1] Water can be a good solvent for benzoic acid derivatives.[2][3] Given the polarity of the carboxylic acid and sulfonyl fluoride groups, a mixture of an alcohol (like ethanol or isopropanol) and water could be a suitable system to investigate.[4]

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

      • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the mother liquor.

      • Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.

      • Check the Filtrate: If you suspect significant product loss, you can try to recover more material from the mother liquor by evaporating some of the solvent and cooling again to induce a second crop of crystals. Be aware that this second crop may be less pure.

Issue 3: Persistent Colored Impurities in the Final Product

  • Question: My 4-(fluorosulfonyl)-3-methoxybenzoic acid is consistently off-white or yellowish, even after recrystallization. How can I remove these colored impurities?

  • Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts but have a strong visual impact.

    • Causality: These impurities may have similar solubility profiles to your desired product, making them difficult to remove by simple recrystallization.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Activated carbon is effective at adsorbing large, flat, conjugated molecules that are often responsible for color.[5][6]

        • Protocol: Dissolve your crude product in the minimum amount of hot recrystallization solvent. Add a small amount (typically 1-2% by weight of your crude product) of activated carbon. Swirl and heat the mixture for a few minutes. Perform a hot gravity filtration to remove the carbon. The filtrate should be colorless or significantly less colored. Then, allow the filtrate to cool and crystallize as usual.

        • Caution: Do not add activated carbon to a boiling solution, as it can cause violent bumping. Let the solution cool slightly before adding the carbon.

      • Column Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is a good starting point. The more polar 4-(fluorosulfonyl)-3-methoxybenzoic acid should elute after less polar colored impurities.

Issue 4: Product Purity is Not Improving with Purification

  • Question: I have attempted multiple recrystallizations, but the purity of my product, as determined by HPLC or NMR, is not increasing. What could be the problem?

  • Answer: If purity is not improving, it is likely that the main impurity has very similar physicochemical properties to your desired product.

    • Causality: The impurity may be a regioisomer or a closely related analog, such as the corresponding sulfonic acid, which can co-crystallize with your product.

    • Troubleshooting Steps:

      • Identify the Impurity: Use analytical techniques like LC-MS or NMR to identify the persistent impurity. Knowing its structure is key to designing an effective purification strategy.

      • Acid-Base Extraction: If the impurity is neutral or less acidic than your product, an acid-base extraction can be effective.

        • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with an aqueous solution of a weak base, such as sodium bicarbonate. Your acidic product will be deprotonated and move to the aqueous layer, while neutral impurities will remain in the organic layer. Separate the aqueous layer and re-acidify with an acid like HCl to precipitate your purified product. Filter and wash the solid.

      • Chromatography: As mentioned previously, column chromatography is a powerful tool for separating compounds with similar properties. You may need to screen different solvent systems to achieve good separation.

      • Derivative Formation: In challenging cases, you can sometimes convert your product into a derivative that is easier to purify. For example, you could form the methyl ester of the carboxylic acid, purify the ester by chromatography, and then hydrolyze it back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 4-(fluorosulfonyl)-3-methoxybenzoic acid?

A1: The impurity profile will depend on the synthetic route, but common impurities can include:

  • Starting Materials: Unreacted starting materials, such as 3-methoxy-4-aminobenzoic acid or 3-methoxybenzoic acid.

  • Hydrolysis Product: 4-(Sulfo)-3-methoxybenzoic acid, formed by the hydrolysis of the sulfonyl fluoride group. Sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides, but hydrolysis can still occur, especially under harsh acidic or basic conditions.[7][8][9][10]

  • Isomers: Positional isomers that may have formed during the sulfonation step.

  • Residual Solvents: Solvents used in the reaction or workup.

Q2: What is a good starting point for selecting a recrystallization solvent for 4-(fluorosulfonyl)-3-methoxybenzoic acid?

A2: A good starting point would be to test the solubility in a range of solvents with varying polarities. Given the presence of a polar carboxylic acid and a sulfonyl fluoride group, polar solvents are likely to be more effective.

  • Single Solvents: Test the solubility in hot and cold water, ethanol, isopropanol, and ethyl acetate. A good solvent will show high solubility when hot and low solubility when cold.[1]

  • Mixed Solvents: A mixture of a "good" solvent and a "poor" solvent can be very effective.[4] A common and often successful combination for polar organic acids is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).

Solvent/SystemRationale
WaterBenzoic acids often have good solubility in hot water and poor solubility in cold water.[2][3]
Ethanol/WaterEthanol provides good solubility for the organic part of the molecule, while the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/HexaneEthyl acetate is a moderately polar solvent that can dissolve the compound, and hexane can be added as a non-polar anti-solvent.

Q3: Can I use column chromatography to purify 4-(fluorosulfonyl)-3-methoxybenzoic acid?

A3: Yes, column chromatography is a suitable technique.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate. A small amount of acetic acid or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent peak tailing on the silica gel.

Q4: How can I monitor the purity of my 4-(fluorosulfonyl)-3-methoxybenzoic acid during the purification process?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to identify a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help identify any impurities.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q5: What are the storage recommendations for purified 4-(fluorosulfonyl)-3-methoxybenzoic acid?

A5: 4-(Fluorosulfonyl)-3-methoxybenzoic acid should be stored in a tightly sealed container in a cool, dry place.[9] It is important to protect it from moisture to prevent hydrolysis of the sulfonyl fluoride group. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Visualizing Purification Workflows

A logical approach to purification is essential. The following diagram outlines a general workflow for the purification of 4-(fluorosulfonyl)-3-methoxybenzoic acid.

Purification_Workflow start Crude Reaction Product extraction Acid-Base Extraction (e.g., Ethyl Acetate/aq. NaHCO3) start->extraction recrystallization Recrystallization (e.g., Ethanol/Water) extraction->recrystallization carbon_treatment Activated Carbon Treatment (if colored) recrystallization->carbon_treatment Is it colored? analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis carbon_treatment->recrystallization column_chromatography Column Chromatography (if impurities persist) column_chromatography->analysis final_product Pure 4-(Fluorosulfonyl)-3-methoxybenzoic Acid analysis->column_chromatography Purity < 98%? analysis->final_product Purity > 98%? Purification_Decision_Tree start Crude Product Analysis impurity_type What is the nature of the main impurity? start->impurity_type neutral_impurity Neutral Impurities (e.g., unreacted starting material) impurity_type->neutral_impurity Neutral colored_impurity Colored Impurities impurity_type->colored_impurity Colored isomeric_impurity Isomeric/Closely Related Impurities impurity_type->isomeric_impurity Isomeric acid_base_extraction Perform Acid-Base Extraction neutral_impurity->acid_base_extraction recrystallization_carbon Recrystallization with Activated Carbon colored_impurity->recrystallization_carbon column_chromatography Column Chromatography isomeric_impurity->column_chromatography

Caption: Decision tree for selecting a purification method.

References

  • K. F. W. H. R. G. a. A. B. Spontaneous hydrolysis of sulfonyl fluorides. J. Org. Chem.35, 2849–2852 (1970).
  • T. J. A. M. J. M. S. C. A. A. B. R. S. a. J. C. T. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... J. Am. Chem. Soc.142, 15386–15392 (2020).
  • J. A. K. a. N. C. B. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link].

  • recrystallization.pdf. [Link].

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link].

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link].

  • 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem. [Link].

  • CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google P
  • US20200331754A1 - Purification of bis(fluorosulfonyl)
  • recrystallization of benzoic acid. [Link].

  • The Recrystallization of Benzoic Acid. [Link].

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link].

  • US Patent for Process for preparing bis(fluorosulfonyl)imide salts - Justia Patents Search. [Link].

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. [Link].

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google P
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link].

  • Preparation of 4-methoxybenzoic acid. [Link].

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. [Link].

  • Purifying A Compound Of Benzoic Acid - 1165 Words - Bartleby.com. [Link].

Sources

Troubleshooting

Technical Support Center: Reducing Off-Target Binding with 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Probes

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FMBA) and other sulfonyl fluoride-based covalent probes. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FMBA) and other sulfonyl fluoride-based covalent probes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize off-target binding and ensure the success of your chemoproteomic experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the use of FMBA probes, their mechanism, and strategies for reducing non-specific interactions.

Q1: What is 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FMBA) and how does it work?

A: 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FMBA) is a chemical probe featuring a sulfonyl fluoride (SF) electrophilic "warhead."[1] This functional group is key to its operation, allowing it to form stable, covalent bonds with specific nucleophilic amino acid residues on proteins.[1] The formation of this covalent bond is what makes FMBA a powerful tool for identifying and characterizing protein targets.[2][3]

The process of labeling occurs in a two-step fashion. First, the probe non-covalently recognizes and binds to a protein. This is followed by a chemical reaction where the sulfonyl fluoride group forms a covalent bond with a suitable amino acid side chain.[4] Sulfonyl fluorides are known to react with several residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, depending on the specific protein microenvironment.[1]

Q2: What are the primary causes of off-target binding with FMBA probes?

A: Off-target binding is a significant challenge in covalent probe experiments and can arise from several factors:

  • Inherent Reactivity of the Warhead: The sulfonyl fluoride group, while effective, can react with numerous biomolecules if not properly directed by the rest of the probe's structure.[5] High probe concentrations or overly reactive warheads can lead to promiscuous labeling.[6][7][8]

  • Probe Concentration and Incubation Time: Using a higher concentration of the FMBA probe or extending the incubation time can increase the likelihood of non-specific interactions.[4]

  • Cellular State and Lysis Conditions: The abundance of proteins in a cell lysate and the conditions of the lysis buffer can influence off-target binding. For example, denaturing conditions can expose nucleophilic residues that would not normally be accessible.

Q3: How can I validate that my FMBA probe is binding to my protein of interest?

A: Confirming covalent modification of your target protein is a critical first step. The most direct method is intact protein mass spectrometry .[2][9][10] By comparing the mass of the protein treated with your FMBA probe to an untreated control, you should observe a mass shift corresponding to the addition of the probe.[2][10]

Once covalent binding is confirmed, peptide mapping using bottom-up proteomics can identify the specific amino acid residue(s) modified by the probe.[9][10] This involves digesting the protein into smaller peptides and analyzing them by mass spectrometry to pinpoint the site of modification.[10]

Q4: What is the difference between on-target and off-target effects?

A:

  • On-target effects are the intended biochemical or physiological consequences of the probe binding to its desired protein target.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with FMBA probes.

Problem 1: High Background or Non-Specific Binding in My Western Blot or Mass Spectrometry Data

High background can obscure your true signal and make it difficult to identify bona fide targets.

Potential Cause Suggested Solution
Probe concentration is too high. Titrate the FMBA probe to find the lowest effective concentration that still provides a detectable signal for your target of interest. This minimizes the chance of promiscuous labeling.
Incubation time is too long. Perform a time-course experiment to determine the optimal incubation time. A shorter incubation may be sufficient to label your target without excessive off-target binding.[5]
Insufficient washing steps. Increase the number and stringency of your wash steps after probe labeling and enrichment to remove non-covalently bound proteins.[15][16] Consider adding a mild detergent like Tween-20 to your wash buffers.[16][17]
Non-specific binding to affinity resins (e.g., streptavidin beads). If using a biotinylated FMBA probe, pre-clear your lysate with streptavidin beads before adding the probe to remove proteins that non-specifically bind to the beads.[15] Include a "no probe" or "no click chemistry" control to identify these background proteins.[15]
Inadequate blocking (for Western blots). Optimize your blocking conditions. Try increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extending the blocking time.[18][19] For phospho-protein detection, use BSA instead of milk.[18][19]
Problem 2: Low or No Detectable Labeling of My Target Protein

Difficulty in detecting your labeled target can be frustrating. Here are some potential reasons and solutions.

Potential Cause Suggested Solution
Low abundance of the target protein. Increase the amount of starting material (e.g., cell lysate).[15] Consider enriching for your target protein before probe labeling, if possible.
The target residue is not accessible or reactive. Confirm that your protein of interest has a potentially reactive nucleophilic residue (Ser, Thr, Lys, Tyr, Cys, His) in a suitable environment. If possible, mutate the suspected target residue to a non-nucleophilic one (e.g., Alanine) and see if labeling is abolished.
Probe instability or degradation. Ensure your FMBA probe is stored correctly (e.g., at -80°C, protected from light and moisture). Prepare fresh working solutions of the probe for each experiment.[15]
Inefficient downstream detection (e.g., click chemistry). If using a "clickable" version of the FMBA probe, optimize the click chemistry conditions. Ensure the freshness of the copper (I) catalyst and ligand.[15]
Presence of reducing agents in the lysis buffer. Reducing agents like DTT can interfere with certain labeling chemistries. Remove them by buffer exchange or dialysis before adding the probe.[15]
Problem 3: Inconsistent Results Between Experiments
Potential Cause Suggested Solution
Inconsistent probe concentration or incubation time. Carefully standardize your protocol, ensuring that the probe concentration and incubation time are identical for all replicates and experiments.[5]
Variability in cell culture or lysis. Maintain consistent cell culture conditions (e.g., cell density, passage number). Prepare fresh lysis buffer for each experiment and ensure complete and consistent lysis.[18]
Batch-to-batch variation of the FMBA probe. If you suspect this, test new batches of the probe against a well-characterized positive control to ensure consistent activity.
Sample degradation. Always use protease and phosphatase inhibitors in your lysis buffer.[18] Keep samples on ice throughout the experiment to minimize degradation.[18]

Key Experimental Protocols & Workflows

To ensure robust and reproducible results, follow these detailed protocols for key stages of your FMBA probing experiment.

Protocol 1: General Workflow for Target Identification

This workflow outlines the major steps from cell treatment to target identification using mass spectrometry.

G cluster_0 Cellular/Lysate Preparation cluster_1 Probe Labeling & Enrichment cluster_2 Mass Spectrometry Analysis A 1. Cell Culture & Harvest B 2. Cell Lysis (with protease/phosphatase inhibitors) A->B C 3. FMBA Probe Incubation (Titrate concentration & time) B->C D 4. Optional: Click Chemistry (for biotin/fluorophore conjugation) C->D E 5. Enrichment of Labeled Proteins (e.g., Streptavidin pull-down) D->E F 6. Stringent Washes E->F G 7. On-Bead Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identify labeled peptides & proteins) H->I

Caption: Workflow for FMBA Probe Target Identification.

Protocol 2: Competitive Profiling to Enhance Target Specificity

Competitive profiling is a powerful method to distinguish specific targets from non-specific background.

G cluster_0 Experimental Arms cluster_1 Labeling & Analysis A Control: Proteome + FMBA-Biotin D Streptavidin Pull-down A->D B Competition: Proteome + Excess Competitor (unlabeled probe or known ligand) C Incubate, then add FMBA-Biotin to B B->C C->D E LC-MS/MS Analysis D->E F Quantitative Comparison E->F

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Sulfonyl Fluorides: A Comparative Guide to SuFEx Click Chemistry Connectors

A Senior Application Scientist's Perspective on 4-(Fluorosulfonyl)-3-methoxybenzoic acid versus Traditional Sulfonyl Chlorides in the Realm of Modern Drug Discovery and Bioconjugation. In the landscape of covalent chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on 4-(Fluorosulfonyl)-3-methoxybenzoic acid versus Traditional Sulfonyl Chlorides in the Realm of Modern Drug Discovery and Bioconjugation.

In the landscape of covalent chemistry, the choice of an electrophilic partner is paramount to the success of a reaction, dictating not only the efficiency of bond formation but also the stability and biocompatibility of the resulting conjugate. For decades, sulfonyl chlorides have been a reliable workhorse for forging sulfonamide and sulfonate ester linkages.[1][2] However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has propelled sulfonyl fluorides, such as 4-(Fluorosulfonyl)-3-methoxybenzoic acid, into the spotlight.[3][4][5] This guide provides an in-depth comparison of these two classes of reagents, offering insights into their reactivity, stability, and practical applications, particularly within the demanding contexts of drug discovery and chemical biology.

At a Glance: The Fundamental Divergence

The core difference between sulfonyl fluorides and sulfonyl chlorides lies in the nature of the sulfur-halogen bond. The high electronegativity of fluorine creates a highly polarized S-F bond, rendering sulfonyl fluorides remarkably stable yet poised for selective reaction under specific conditions.[5][6] In contrast, the S-Cl bond in sulfonyl chlorides is more susceptible to both nucleophilic attack and homolytic cleavage, leading to a broader, and sometimes less predictable, reactivity profile.[6][7]

FeatureSulfonyl Fluorides (e.g., 4-(Fluorosulfonyl)-3-methoxybenzoic acid)Sulfonyl Chlorides
Reactivity Moderately reactive, often requiring activation (e.g., base catalysis)Highly reactive, often reacting spontaneously with nucleophiles
Stability High thermal and hydrolytic stability; resistant to reduction[6][7][8][9]Lower thermal stability; susceptible to hydrolysis and reduction[6][7]
Selectivity Highly chemoselective, reacting preferentially with specific nucleophilesLess selective, can react with a broader range of nucleophiles and are prone to side reactions[6]
Biocompatibility Generally well-tolerated in aqueous and biological environments[8][10][11]Can be problematic in biological systems due to high reactivity and potential for off-target reactions
Handling Easier to handle and store due to higher stabilityRequire more careful handling and storage to prevent degradation

The SuFEx Advantage: Why Sulfonyl Fluorides are Gaining Prominence

The unique balance of stability and "clickable" reactivity is the cornerstone of the SuFEx paradigm.[3] Sulfonyl fluorides are exceptionally stable in aqueous environments and in the presence of a wide array of functional groups, a critical attribute for bioconjugation and late-stage functionalization of complex molecules.[9][12] This "dormant" reactivity can be selectively unleashed under specific conditions, allowing for precise and controlled covalent bond formation.[5]

In contrast, the high reactivity of sulfonyl chlorides, while advantageous for straightforward syntheses of sulfonamides and sulfonates, can be a significant drawback in more complex settings.[1][2] Their propensity for hydrolysis necessitates anhydrous reaction conditions, and their lower chemoselectivity can lead to undesired side reactions, complicating purification and reducing overall yields.[7]

Mechanistic Insights: A Tale of Two Leaving Groups

The divergent reactivity of sulfonyl fluorides and chlorides can be understood by examining the leaving group potential of the fluoride and chloride ions. While chloride is an excellent leaving group, fluoride is generally considered poor. This is a key reason for the enhanced stability of sulfonyl fluorides. The reaction of a sulfonyl fluoride with a nucleophile typically proceeds via a nucleophilic attack on the electrophilic sulfur atom. The departure of the fluoride ion is often the rate-determining step and is facilitated by protonation or other forms of activation.

SuFEx vs Sulfonyl Chloride Reaction cluster_0 Sulfonyl Fluoride (SuFEx) cluster_1 Sulfonyl Chloride SF_start R-SO2F + Nu-H SF_intermediate [R-SO2(F)(Nu)-H]‡ SF_start->SF_intermediate Nucleophilic Attack SF_product R-SO2Nu + HF SF_intermediate->SF_product Fluoride Elimination (often base-catalyzed) SC_start R-SO2Cl + Nu-H SC_intermediate [R-SO2(Cl)(Nu)-H]‡ SC_start->SC_intermediate Nucleophilic Attack SC_product R-SO2Nu + HCl SC_intermediate->SC_product Chloride Elimination (spontaneous)

Caption: Comparative reaction pathways of sulfonyl fluorides and sulfonyl chlorides.

Experimental Protocol: A Head-to-Head Comparison in a Model Bioconjugation

To illustrate the practical differences in handling and reactivity, let's consider a model reaction: the conjugation of a primary amine with 4-(Fluorosulfonyl)-3-methoxybenzoic acid and its analogous sulfonyl chloride.

Objective: To compare the reaction efficiency and product purity when conjugating a model amine with a sulfonyl fluoride versus a sulfonyl chloride.

Materials:

  • 4-(Fluorosulfonyl)-3-methoxybenzoic acid

  • 4-(Chlorosulfonyl)-3-methoxybenzoic acid (prepared from the corresponding sulfonic acid)

  • Benzylamine (model primary amine)

  • Triethylamine (base)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Conjugation with 4-(Fluorosulfonyl)-3-methoxybenzoic acid (SuFEx Reaction)

  • Reaction Setup: In a clean, dry vial, dissolve 1.0 equivalent of 4-(Fluorosulfonyl)-3-methoxybenzoic acid in DMF.

  • Addition of Amine: Add 1.1 equivalents of benzylamine to the solution.

  • Base Catalysis: Add 1.5 equivalents of triethylamine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by simple crystallization or flash chromatography to yield the desired sulfonamide.

Protocol 2: Conjugation with 4-(Chlorosulfonyl)-3-methoxybenzoic acid

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(Chlorosulfonyl)-3-methoxybenzoic acid in anhydrous DCM.

  • Addition of Amine: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product will likely require purification by flash chromatography to remove side products resulting from hydrolysis of the sulfonyl chloride.

Expected Outcomes and Causality:

The SuFEx reaction with the sulfonyl fluoride is expected to be cleaner, with higher isolated yields of the desired sulfonamide. The use of a non-anhydrous solvent (DMF) and the ambient reaction temperature highlight the robustness and user-friendliness of the sulfonyl fluoride reagent. The primary role of the base is to deprotonate the amine and facilitate the departure of the fluoride ion.

Conversely, the reaction with the sulfonyl chloride necessitates stringent anhydrous conditions to prevent hydrolysis of the starting material, which would lead to the formation of the corresponding sulfonic acid as a significant byproduct. The exothermic nature of the reaction also requires careful temperature control to minimize side reactions. The workup procedure is more involved due to the need to remove both unreacted starting material and hydrolysis byproducts.

The Rise of Specialized Sulfonyl Fluorides: 4-(Fluorosulfonyl)-3-methoxybenzoic acid in Focus

The compound 4-(Fluorosulfonyl)-3-methoxybenzoic acid is an excellent example of a modern SuFEx reagent designed for targeted applications. The presence of the carboxylic acid group provides a versatile handle for further functionalization, for instance, through amide bond formation or esterification. This bifunctional nature allows for the construction of complex molecular architectures and bioconjugates. The methoxy group can also influence the electronic properties and solubility of the molecule.

Conclusion: A Paradigm Shift in Covalent Chemistry

The emergence of SuFEx chemistry and the increasing availability of sophisticated sulfonyl fluoride reagents like 4-(Fluorosulfonyl)-3-methoxybenzoic acid represent a significant advancement in the field of covalent chemistry. While sulfonyl chlorides will continue to have their place in organic synthesis, the superior stability, selectivity, and biocompatibility of sulfonyl fluorides make them the reagents of choice for demanding applications in drug discovery, chemical biology, and materials science.[4][8][9] The ability to perform clean and predictable "click" reactions in complex molecular environments opens up new avenues for the rapid and reliable assembly of functional molecules, ultimately accelerating the pace of innovation.[13][14]

References

  • Monash University. Sulfur Fluoride Exchange (SuFEx). [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). The growing applications of SuFEx click chemistry. RSC Publishing. [Link]

  • Jiang, X. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. National Science Review. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Serbetci, D., Marraffa, L., Natho, P., Andresini, M., & Luisi, R. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis, 57(09), 1569-1582. [Link]

  • Bush, J. T. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews. [Link]

  • Li, J., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Dong, J., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2637-2648. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Kelly, J. W., & Sharpless, K. B. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 49(12), 3747-3768. [Link]

  • Al-Abdi, L., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. [Link]

  • ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]

  • de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(15), 6062-6067. [Link]

  • de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • ecancer. (2018). 'Click chemistry' reactions may boost cancer-fighting drug potency. [Link]

  • Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2682-2686. [Link]

  • Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 4-(Fluorosulfonyl)-3-methoxybenzoic acid is a critical building block in contemporary drug discovery and development. Its unique bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a critical building block in contemporary drug discovery and development. Its unique bifunctional structure, featuring a carboxylic acid and a highly reactive fluorosulfonyl group, makes it a valuable intermediate for synthesizing a range of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.[1][2] Impurities, even at trace levels, can have significant impacts on the manufacturing process and patient health.

The primary analytical challenge in assessing the purity of 4-(Fluorosulfonyl)-3-methoxybenzoic acid lies in the reactivity of the fluorosulfonyl moiety. This group is susceptible to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of water. This guide provides a comparative analysis of two robust HPLC methods for the purity assessment of this vital intermediate: a straightforward Direct Reversed-Phase (RP-HPLC) method and a more specialized Ion-Pair Reversed-Phase (IP-RP-HPLC) method designed for superior resolution of its key hydrolytic degradant.

Analyte Properties and the Primary Degradation Pathway

Understanding the physicochemical nature of 4-(Fluorosulfonyl)-3-methoxybenzoic acid is essential for developing a selective analytical method.

  • Structure:

    • Molecular Formula: C₈H₇FO₅S[3]

    • Molecular Weight: 234.2 g/mol [3]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group that can ionize depending on the pH of the solution. To achieve good chromatographic peak shape and retention on a reversed-phase column, its ionization should be suppressed by maintaining a low mobile phase pH.[4][5]

    • Fluorosulfonyl (-SO₂F): A highly reactive group prone to hydrolysis.

  • Primary Impurity - Hydrolysis Product: The most probable process-related and degradation impurity is 4-(sulfo)-3-methoxybenzoic acid, formed by the reaction of the fluorosulfonyl group with water. This impurity is significantly more polar and, as a strong acid, will be fully ionized under typical HPLC conditions, making it challenging to retain and resolve from the void volume using standard reversed-phase methods.

Method 1: Direct Analysis by Reversed-Phase HPLC (RP-HPLC)

Direct analysis via RP-HPLC is the workhorse of pharmaceutical analysis, valued for its speed and simplicity.[6][7] The strategy here is to minimize analyte degradation before and during analysis while ensuring adequate retention and peak shape. This is achieved by using a non-aqueous sample diluent and an acidic mobile phase.[8][9]

Principle of Direct RP-HPLC

This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[7] By adding an acid (e.g., phosphoric acid) to the mobile phase, the pH is lowered to approximately 2-3. This acidic environment suppresses the ionization of the carboxylic acid group on the parent molecule, rendering it less polar and allowing for better retention and symmetrical peak shape.[4][5] The sample is dissolved in anhydrous acetonitrile to prevent hydrolysis prior to injection.[8]

Experimental Protocol: Direct RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: A gradient-capable HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile and water.

    • Reagents: Phosphoric acid (85%).

    • Sample Diluent: Anhydrous acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 75% B

      • 20-25 min: 75% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Fluorosulfonyl)-3-methoxybenzoic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile. This yields a sample concentration of approximately 1 mg/mL.

    • Prepare samples immediately before analysis to minimize potential degradation.

Workflow for Direct RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis A Weigh Sample B Dissolve in Anhydrous Acetonitrile A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E Gradient Elution (ACN/H₂O/H₃PO₄) D->E F UV Detection at 235 nm E->F G Data Acquisition & Purity Calculation F->G

Caption: Experimental workflow for direct RP-HPLC analysis.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

For challenging separations involving highly polar, ionic compounds, ion-pair chromatography offers a significant advantage in retention and resolution.[10] This method is particularly well-suited for accurately quantifying the 4-(sulfo)-3-methoxybenzoic acid impurity, which may otherwise elute in the solvent front with poor peak shape in a standard RP-HPLC run.

Principle of IP-RP-HPLC

IP-RP-HPLC operates by adding an "ion-pairing reagent" to the mobile phase. This reagent is typically a large organic molecule with an opposite charge to the analyte and a hydrophobic alkyl chain.[10][11] In this case, a cationic reagent like tetrabutylammonium (TBA) is used. The TBA⁺ cations form a neutral, non-covalent ion pair with the anionic sulfonic acid impurity (R-SO₃⁻). This newly formed neutral complex is more hydrophobic and can be effectively retained and separated on a C18 column.[12][13] This technique transforms the separation mechanism, allowing for precise quantification of otherwise difficult-to-retain analytes.

Experimental Protocol: IP-RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: A gradient-capable HPLC system with a DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile and water.

    • Reagents: Tetrabutylammonium hydrogen sulfate (TBAHS), Potassium dihydrogen phosphate.

    • Sample Diluent: Water/Acetonitrile (50:50, v/v).

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate and 5 mM TBAHS in Water, pH adjusted to 3.5 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 25% B

      • 10-25 min: 25% to 60% B

      • 25-30 min: 60% B

      • 30.1-35 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Workflow for Ion-Pair RP-HPLC Analysis

IP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis A Weigh Sample B Dissolve in ACN/Water Diluent A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E Ion-Pair Gradient Elution (Mobile Phase with TBAHS) D->E F UV Detection at 235 nm E->F G Data Acquisition & Purity Calculation F->G

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Characterization of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid

As a Senior Application Scientist specializing in mass spectrometry and bioconjugation, I frequently evaluate novel electrophilic building blocks for drug discovery and chemical biology. 4-(Fluorosulfonyl)-3-methoxybenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and bioconjugation, I frequently evaluate novel electrophilic building blocks for drug discovery and chemical biology. 4-(Fluorosulfonyl)-3-methoxybenzoic acid (FSMBA) is a highly specialized Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike traditional reactive groups, SuFEx warheads offer a unique "click" chemistry paradigm—remaining entirely inert in aqueous environments until activated by specific catalysts or spatial proximity to a target nucleophile.

In this guide, we will objectively compare FSMBA against traditional alternatives, explain the causality behind its mass spectrometry (MS) characterization, and establish rigorous, self-validating experimental workflows for researchers and drug development professionals.

Structural Dynamics & Alternative Comparisons

When designing targeted covalent inhibitors or cross-linking mass spectrometry (XL-MS) probes, the choice of the electrophilic warhead dictates both the shelf-life and the in vivo specificity1 [1]. Historically, sulfonyl chlorides were utilized, but their rapid hydrolysis in aqueous media severely limits their analytical utility.

FSMBA features a sulfonyl fluoride group stabilized by an ortho-methoxy substituent. This methoxy group provides both steric shielding and electronic tuning, preventing spontaneous hydrolysis while maintaining excellent reactivity under catalytic conditions 2 [2].

Table 1: Physicochemical & MS Characteristics Comparison
Analytical Feature4-(Fluorosulfonyl)-3-methoxybenzoic acid (FSMBA)4-(Fluorosulfonyl)benzoic acid (FSBA)4-(Chlorosulfonyl)benzoic acid (CSBA)
Reactive Warhead Sulfonyl Fluoride (-SO₂F)Sulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)
Aqueous Stability Highest (Stabilized by ortho-methoxy)HighLow (Rapid hydrolysis to sulfonic acid)
MS Ionization (ESI-) Excellent ([M-H]⁻ = 232.99 m/z)Excellent ([M-H]⁻ = 203.00 m/z)Poor (Hydrolyzes during LC run)
SuFEx Reactivity Tunable (Requires DBU/BTMG catalyst)ModerateN/A (Reacts indiscriminately)
Primary MS/MS Loss -SO₂F (83 Da), -CO₂ (44 Da), -HF (20 Da)-SO₂F (83 Da), -CO₂ (44 Da)-SO₂ (64 Da), -HCl (36 Da)

Mass Spectrometry Profiling: Causality in Experimental Design

To accurately characterize FSMBA, we must design an MS method that respects its chemical nature.

  • Ionization Choice (Causality): We employ Electrospray Ionization in negative mode (ESI-). The free carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion. Positive mode is avoided because forcing protonation on the sulfonyl or methoxy oxygens often leads to unpredictable in-source fragmentation.

  • Fragmentation Mechanics (Causality): During Collision-Induced Dissociation (CID), the S(VI)-F bond exhibits characteristic cleavage patterns. Monitoring the loss of the SO₂F radical (-83 Da) is the definitive diagnostic marker for an intact SuFEx warhead3 [3].

Fragmentation N1 Precursor Ion [M-H]- m/z 232.99 N2 Product Ion A [M-H-HF]- m/z 212.99 N1->N2 -HF (-20 Da) N3 Product Ion B [M-H-SO2F]- m/z 150.03 N1->N3 -SO2F (-83 Da) N4 Product Ion C [M-H-CO2]- m/z 188.99 N1->N4 -CO2 (-44 Da)

Fig 1. Primary CID fragmentation pathways of FSMBA in negative ESI mode.

Self-Validating Experimental Protocols

A robust analytical method must verify its own integrity at every step. The following protocols are engineered with built-in causality and validation checkpoints.

Protocol A: LC-MS/MS Characterization and Stability Profiling

Objective: Validate the structural integrity of FSMBA and establish its baseline fragmentation fingerprint before bioconjugation.

  • Sample Preparation: Dissolve FSMBA in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL in 50% Acetonitrile/Water containing 0.1% Formic Acid.

    • Self-Validation Checkpoint: Inject a solvent blank first. The baseline must show no peaks at m/z 232.99 ± 0.05. If a peak is present, flush the column to eliminate carryover before proceeding.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The rapid gradient minimizes on-column time, mitigating any potential risk of acid-catalyzed hydrolysis, ensuring the mass spectrometer detects the true state of the molecule.

  • ESI-MS and CID Fragmentation:

    • Source Parameters: Spray voltage -2.5 kV, Capillary temperature 275°C.

    • Isolate the precursor ion [M-H]⁻ (m/z 232.99) in the quadrupole. Apply CID at normalized collision energies (NCE) of 15, 25, and 35 eV.

    • Self-Validation Checkpoint: Monitor the precursor survival rate. At NCE 15 eV, the precursor (m/z 232.99) must remain the base peak. If it is entirely depleted, the source or collision cell is too hot, and collision energy must be lowered to prevent over-fragmentation.

Protocol B: SuFEx Reactivity Profiling via LC-MS

Objective: Confirm the "clickable" nature of the S-F bond by reacting FSMBA with a model amine (e.g., benzylamine) and monitoring the mass shift4 [4].

  • Reaction Setup: Mix FSMBA (1 mM) and benzylamine (1.2 mM) in Acetonitrile.

    • Self-Validation Checkpoint: Take a t=0 aliquot and quench immediately. LC-MS must show >95% unreacted FSMBA. This proves the reaction does not proceed spontaneously without a catalyst, confirming the exceptional stability of the SuFEx warhead.

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to a final concentration of 10 mol%.

    • Causality: DBU acts as a specialized base catalyst that activates the S(VI)-F bond for nucleophilic attack, forcing the sulfur-fluoride exchange to occur rapidly.

  • Time-Course LC-MS Monitoring: Sample aliquots at 10, 30, and 60 minutes. Dilute 1:100 in quenching buffer (0.5% Formic Acid in Water) to instantly halt the reaction.

    • Self-Validation Checkpoint: Track the disappearance of m/z 232.99 and the appearance of the sulfonamide product [M-H]⁻ (m/z 320.06). The sum of the molar areas of precursor and product should remain constant (mass balance). A drop in total area indicates undesired side reactions or precipitation.

Workflow N1 Prepare FSMBA (1 mg/mL in MeCN) N2 System Suitability (Blank Injection) N1->N2 Aliquot N3 LC-ESI-MS (Negative) Monitor m/z 232.99 N2->N3 Pass Check N4 CID Fragmentation (NCE 15-35 eV) N3->N4 Isolate Precursor N5 Data Correlation & Fragment Mapping N4->N5 Extract Spectra

Fig 2. Self-validating LC-MS/MS analytical workflow for FSMBA characterization.

Conclusion

4-(Fluorosulfonyl)-3-methoxybenzoic acid represents a highly optimized node in the SuFEx chemical space. By leveraging negative mode ESI-MS and tracking specific fragmentation pathways (like the diagnostic -83 Da loss of SO₂F), researchers can confidently monitor both its stability and its bioconjugation efficiency. Implementing self-validating checkpoints ensures that the analytical data generated is both trustworthy and reproducible.

References

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Analytical Chemistry - ACS Public
  • Sulfur fluoride exchange N
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides PubMed - NIH
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry PNAS

Sources

Comparative

Benchmarking 4-(Fluorosulfonyl)-3-methoxybenzoic acid in Covalent Ligand Screening

Introduction: The Shift to Pan-Nucleophile Targeting As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter the limitations of traditional cysteine-directed screenin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Pan-Nucleophile Targeting

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter the limitations of traditional cysteine-directed screening. While acrylamides have historically dominated the FDA-approved covalent landscape, the scarcity of targetable, non-catalytic cysteines in the human proteome severely restricts the druggable space[1].

To overcome this bottleneck, the drug discovery field is rapidly adopting Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2]. Among the most versatile building blocks in this space is 4-(Fluorosulfonyl)-3-methoxybenzoic acid (CAS: 935534-26-2). This bifunctional reagent pairs a highly stable fluorosulfonyl (-SO₂F) electrophile with a carboxylic acid handle. This structural duality allows researchers to seamlessly append a SuFEx warhead onto existing amine-bearing reversible ligands via standard amide coupling, unlocking the ability to target Tyrosine, Lysine, Serine, Threonine, and Histidine residues in protein binding pockets[3].

Mechanistic Rationale: Stability vs. Context-Dependent Reactivity

The fundamental causality behind selecting a fluorosulfonyl warhead over traditional electrophiles lies in its unique balance of thermodynamic stability and kinetic reactivity.

Traditional sulfonyl chlorides possess a weak S-Cl bond (homolytic dissociation energy ~46 kcal/mol), leading to rapid, indiscriminate hydrolysis in aqueous media[2]. In stark contrast, the S-F bond in sulfonyl fluorides is exceptionally strong (~90.5 kcal/mol)[2]. This high bond energy renders 4-(Fluorosulfonyl)-3-methoxybenzoic acid highly stable to water and most biological nucleophiles under standard physiological conditions.

Instead of reacting indiscriminately, the -SO₂F group behaves as a "sleeping beauty"[4]. It requires a specific geometric and electrostatic microenvironment—provided exclusively by a natively folded protein pocket—to catalyze the substitution reaction[4]. When the probe binds its target, the local environment activates the warhead, allowing a nearby nucleophilic residue to displace the fluoride ion and form a permanent covalent bond[3].

G Target Target Protein (Native Fold) Acrylamide Acrylamide Warhead Target->Acrylamide SuFEx 4-(Fluorosulfonyl)-3-methoxybenzoic acid Target->SuFEx Cys Requires Cysteine (Rare in binding pockets) Acrylamide->Cys PanNuc Targets Tyr, Lys, Ser, Thr, His (Context-Dependent) SuFEx->PanNuc Adduct1 Irreversible Thioether Adduct Cys->Adduct1 Adduct2 Irreversible Sulfonate/Sulfonamide Adduct PanNuc->Adduct2

Fig 1. Mechanistic divergence between Acrylamide and SuFEx covalent targeting pathways.

Benchmarking Alternatives: Quantitative Comparison

To objectively evaluate 4-(Fluorosulfonyl)-3-methoxybenzoic acid, we must benchmark its physicochemical and reactive properties against standard covalent warheads used in ligand screening[1][2][3].

Warhead ClassRepresentative ReagentPrimary Target ResiduesAqueous Half-Life (pH 7.4)Intrinsic ReactivityBiocompatibility / Off-Target Profile
Sulfonyl Fluoride (SuFEx) 4-(Fluorosulfonyl)-3-methoxybenzoic acid Tyr, Lys, Ser, Thr, His> 24 hoursLow (Context-dependent)Excellent (Resists glutathione reduction)
Acrylamide Acryloyl chloride derivativesCys> 24 hoursModerateGood (Standard for Cys-targeting)
Chloroacetamide Chloroacetyl chlorideCys, Lys (rarely)~12-24 hoursHighModerate (Prone to off-target thiol reactivity)
Sulfonyl Chloride 4-Methoxybenzenesulfonyl chlorideLys, Ser, Tyr< 1 hourVery HighPoor (Rapid hydrolysis, high toxicity)

Experimental Workflow & Self-Validating Protocols

A robust screening protocol must be self-validating. Because 4-(Fluorosulfonyl)-3-methoxybenzoic acid relies on protein-catalyzed SuFEx chemistry, we can definitively prove specific target engagement by comparing its reactivity against native versus heat-denatured protein[4]. If the protein is denatured, the catalytic geometry is destroyed, and the stable -SO₂F warhead will not react.

Protocol 1: Synthesis of the Covalent Probe via Amide Coupling

Causality: The -SO₂F group is highly resistant to standard basic coupling conditions, allowing selective reaction at the carboxylic acid moiety without degrading the warhead.

  • Preparation: Dissolve the amine-bearing targeting scaffold (1.0 eq) and 4-(Fluorosulfonyl)-3-methoxybenzoic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.5 eq) at 0°C.

  • Coupling: Stir the reaction mixture at room temperature for 2 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the intact fluorosulfonyl probe.

Protocol 2: Intact Protein LC-MS Validation (Self-Validating Assay)

Causality: By running parallel incubations, we distinguish true proximity-driven covalent labeling from promiscuous electrophilic attack.

  • Sample Preparation: Prepare a 2 μM solution of the target protein in HEPES buffer (pH 7.4). Aliquot equally into two microcentrifuge tubes labeled "Native" and "Denatured".

  • Denaturation Control: Heat the "Denatured" tube at 95°C for 10 minutes to unfold the tertiary structure, then cool to room temperature[4].

  • Probe Incubation: Add 20 μM of the synthesized fluorosulfonyl probe to both tubes. Incubate at 37°C for 2 hours.

  • LC-MS Analysis: Desalt the samples using an online C4 column and inject into a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation:

    • Native Sample: A distinct mass shift corresponding to [Protein Mass + Probe Mass - 20 Da] (accounting for the loss of HF) confirms specific covalent adduct formation.

    • Denatured Sample: Must exhibit no mass shift . The lack of labeling on the unfolded protein self-validates that the warhead is not intrinsically promiscuous and strictly requires the intact binding pocket for activation[4].

Workflow Step1 Synthesize Probe (Amide Coupling) Split Split Protein Sample Step1->Split Native Native Protein (Maintains Pocket Geometry) Split->Native Denatured Denatured Protein (Loss of Tertiary Structure) Split->Denatured Incubate1 Incubate with Probe (37°C, 2h) Native->Incubate1 Incubate2 Incubate with Probe (37°C, 2h) Denatured->Incubate2 LCMS1 LC-MS: Mass Shift Observed [Protein + Probe - HF] Incubate1->LCMS1 LCMS2 LC-MS: No Mass Shift (Validates Specificity) Incubate2->LCMS2

Fig 2. Self-validating LC-MS workflow ensuring context-dependent SuFEx covalent labeling.

Sources

Validation

Crystallographic validation of 4-(Fluorosulfonyl)-3-methoxybenzoic acid protein adducts

Crystallographic Validation of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Protein Adducts: A Comparative Guide As covalent targeted therapeutics and chemical probes dominate modern drug discovery, the demand for precise st...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Validation of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Protein Adducts: A Comparative Guide

As covalent targeted therapeutics and chemical probes dominate modern drug discovery, the demand for precise structural validation of protein-ligand adducts has never been higher. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space. Specifically, 4-(Fluorosulfonyl)-3-methoxybenzoic acid has emerged as a privileged bifunctional building block. The carboxylic acid handle allows for seamless amide coupling to target-recognition ligands, while the fluorosulfonyl group acts as the covalent warhead.

As a Senior Application Scientist, I frequently see structural biology campaigns fail because highly reactive electrophiles indiscriminately label protein surfaces, resulting in heterogeneous populations that refuse to crystallize. This guide objectively compares the performance of the 4-(fluorosulfonyl)-3-methoxybenzoic acid warhead against traditional alternatives and provides a field-proven, self-validating methodology for generating and crystallographically resolving these covalent adducts.

The Mechanistic Advantage: Why the Methoxy Group Matters

The core advantage of 4-(fluorosulfonyl)-3-methoxybenzoic acid lies in its rationally designed latency. Standard sulfonyl fluorides (like PMSF) are highly electrophilic and prone to rapid aqueous hydrolysis or off-target surface labeling.

By introducing a methoxy group ortho to the fluorosulfonyl moiety, the warhead's reactivity is sterically and electronically moderated. The electron-donating nature of the methoxy group reduces the electrophilicity of the S(VI) center, mitigating potential cytotoxicity and rendering it completely inert to aqueous buffers and denatured proteins[1],[2]. It becomes a "latent" electrophile that only undergoes fluoride elimination when a pre-equilibrium binding event forces it into precise geometric proximity with a target nucleophile (Lys, Tyr, or His)[1].

SuFEx_Pathway A Target Protein + SuFEx Probe B Proximity-Driven Pre-equilibrium A->B C Nucleophilic Attack B->C D Fluoride Elimination C->D E Stable Covalent Adduct D->E

Proximity-driven SuFEx mechanism of 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Quantitative Comparison of Covalent Warheads

To contextualize the performance of this specific SuFEx building block, we must evaluate it against other common covalent warheads used in structural biology.

Table 1: Performance Comparison of Covalent Warheads for Crystallography

Warhead MotifPrimary Target ResiduesOptimal Reaction pHBuffer Half-Life (pH 7.4)Off-Target ReactivityCrystallographic Density Clarity
4-(F-sulfonyl)-3-OMe-benzoic acid Lys, Tyr, His7.5 – 8.0> 72 hoursLow (Proximity-gated)Excellent (Rigid tetrahedral S(VI) geometry)
Standard Sulfonyl Fluoride Ser, Tyr, Lys7.0 – 8.0< 2 hoursHigh (Prone to hydrolysis)Good (Often complicated by high background)
Acrylamide Cys7.0 – 7.5> 120 hoursLow (Michael addition)Good (Continuous density, but limited to Cys)
Chloroacetamide Cys, Lys (rare)7.5 – 8.5> 48 hoursMedium (SN2)Variable (Flexible linkers cause poor density)

Data Synthesis: The 4-(fluorosulfonyl)-3-methoxybenzoic acid warhead provides the highest buffer stability while expanding the targetable residue scope beyond cysteine. Its rigid tetrahedral geometry post-conjugation makes it exceptionally well-suited for unambiguous crystallographic modeling[3].

Field-Proven Methodology: A Self-Validating Protocol

A successful crystallographic campaign requires a self-validating workflow. If you attempt to crystallize a protein with only 60% covalent occupancy, the resulting electron density map will be an uninterpretable average of the apo and holo states. The following protocol ensures 100% homogeneity.

Phase 1: Probe Bioconjugation
  • Step 1: Activate the carboxylic acid of 4-(fluorosulfonyl)-3-methoxybenzoic acid (1.2 eq) using EDC/NHS in anhydrous DMF.

  • Step 2: Add your amine-bearing target recognition ligand.

  • Causality Check: The fluorosulfonyl group is highly stable to these standard amide coupling conditions, preventing premature degradation of the warhead before it ever reaches the protein.

Phase 2: Proximity-Driven Adduct Formation
  • Step 1: Exchange your target protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Step 2: Incubate 100 µM of protein with 150 µM of the synthesized SuFEx probe at 4°C for 12–24 hours.

  • Causality Check: Why pH 8.0? SuFEx reactions with Lysine or Tyrosine require the target residue to be at least partially deprotonated to act as an effective nucleophile. Why avoid Tris buffer? Tris contains a primary amine that can act as a competing nucleophile over long incubations.

Phase 3: Self-Validation via Intact Mass Spectrometry (Critical)
  • Step 1: Pull a 2 µL aliquot of the reaction mixture and analyze via LC-MS (Intact Protein Analysis).

  • Step 2: Verify a complete mass shift corresponding to the addition of the probe minus the mass of the leaving fluoride ion (-19 Da).

  • Causality Check: Do not proceed to crystallization until the apo-protein peak is completely gone. Crystallizing a mixed population guarantees fragmented electron density at the covalent bond site.

Phase 4: Crystallization and Polder Map Refinement
  • Step 1: Set up vapor diffusion crystallization drops using the 100% covalently modified protein.

  • Step 2: Collect X-ray diffraction data and solve the initial phases using Molecular Replacement (MR).

  • Step 3: Generate a Polder OMIT map during refinement.

  • Causality Check: Standard Fo-Fc OMIT maps apply a bulk solvent mask that can inadvertently penetrate the ligand-binding pocket, artificially erasing the electron density of the covalent linkage. Polder maps explicitly exclude the bulk solvent mask around the specified ligand, revealing the continuous, unambiguous density between the protein nucleophile and the S(VI) atom.

Crystallography_Workflow A X-Ray Diffraction Data Collection B Molecular Replacement & Initial Phasing A->B C Identify Unmodeled Fo-Fc Density B->C D Generate Polder OMIT Map C->D E Model Covalent Linkage (S-N or S-O bond) D->E F Final Refinement (Phenix/Refmac5) E->F

Crystallographic workflow for validating SuFEx-mediated covalent protein adducts.

Conclusion

The integration of 4-(fluorosulfonyl)-3-methoxybenzoic acid into chemical biology workflows represents a massive leap forward for structure-based drug design. By leveraging the steric and electronic moderation of the methoxy group, researchers can achieve highly specific, proximity-driven covalent labeling. When paired with strict intact MS validation and advanced crystallographic refinement techniques (like Polder maps), this warhead consistently yields pristine, high-resolution structures of protein-ligand adducts.

References

  • 1 - PMC - NIH 2.2 - PMC - NIH

  • 3 - RSC Publishing

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Fluorosulfonyl)-3-methoxybenzoic Acid

This document provides essential procedural guidance for the safe handling and disposal of 4-(Fluorosulfonyl)-3-methoxybenzoic acid. Tailored for researchers, chemists, and drug development professionals, this guide move...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(Fluorosulfonyl)-3-methoxybenzoic acid. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple directives to explain the chemical reasoning behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. The protocols described herein are designed to be self-validating systems, grounded in authoritative safety data and established chemical handling practices.

Core Principles: Understanding the Hazard Profile

4-(Fluorosulfonyl)-3-methoxybenzoic acid is a compound that demands respect due to its dual reactive centers: the carboxylic acid and, more critically, the fluorosulfonyl group. The primary hazard stems from the fluorosulfonyl moiety (-SO2F), which is classified as a sulfonyl halide.

  • Reactivity with Nucleophiles: Sulfonyl halides are highly reactive towards nucleophiles, including water, alcohols, and amines.[1][2] The reaction with water (hydrolysis) is particularly hazardous as it can proceed rapidly and exothermically to produce the corresponding sulfonic acid and hydrofluoric acid (HF). Hydrofluoric acid is acutely toxic, corrosive, and can cause severe, penetrating burns.

  • Corrosivity: Due to its reactivity and the acidic nature of both the benzoic acid group and its hydrolysis byproducts, the compound is classified as corrosive, causing severe skin burns and eye damage.[3]

Given these properties, all handling and disposal operations must be meticulously planned and executed within a controlled environment.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementPrimary ContributorSource
Skin Corrosion/BurnsH314: Causes severe skin burns and eye damageFluorosulfonyl Group & Acidity[3]
Serious Eye DamageH314: Causes severe skin burns and eye damageFluorosulfonyl Group & Acidity[3]
ReactivityReacts with water and other nucleophilesFluorosulfonyl Group[2][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, ensure the following engineering controls and PPE are in place. This is non-negotiable.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to contain any vapors or accidentally generated acidic gases (e.g., HF, SO2).[4][5]

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a full-face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Wear chemical-resistant gloves. A double-gloving approach using a nitrile inner glove and a neoprene or other HF-resistant outer glove is recommended for enhanced protection. Always inspect gloves for damage before use.[4]

  • Protective Clothing: A chemical-resistant lab coat or apron must be worn. For handling larger quantities, impervious, flame-resistant clothing is advised.[4]

Primary Disposal Protocol: Unused or Bulk Quantities

The most direct and safest method for disposing of bulk or unused 4-(Fluorosulfonyl)-3-methoxybenzoic acid is to treat it as hazardous chemical waste without any in-lab modification.

Step 1: Containerization Place the solid chemical waste into a designated, sealable, and clearly labeled hazardous waste container. Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE). Do not use containers that can be compromised by corrosive materials.

Step 2: Labeling The waste container label must be filled out completely and accurately, including:

  • Full Chemical Name: "Waste 4-(Fluorosulfonyl)-3-methoxybenzoic acid"

  • CAS Number: 935534-26-2

  • Primary Hazards: "Corrosive," "Reacts with Water"

  • Appropriate GHS Pictograms: (e.g., Corrosion)

  • Date of Accumulation

Step 3: Segregation and Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[6][7] Crucially, store it away from incompatible materials, especially aqueous solutions, bases (unless part of a planned neutralization), and oxidizing agents.[6]

Step 4: Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][9][10] Provide them with a complete and accurate description of the waste. Never dispose of this chemical in standard trash or down the drain.[5][9]

Decontamination & Neutralization of Small Residuals

This procedure is intended only for quenching small residual amounts of the chemical adhering to glassware or equipment before cleaning. It must be performed with extreme caution in a fume hood.

Causality Behind the Protocol: The goal is to control the hydrolysis of the fluorosulfonyl group. By slowly adding the material to a cold, stirred solution of a weak base (sodium bicarbonate), we can manage the exothermic reaction. The base neutralizes the acidic byproducts (sulfonic acid and hydrofluoric acid) as they are formed, preventing the release of hazardous acidic gases.

Step-by-Step Neutralization Protocol:

  • Prepare a Quenching Solution: In a large beaker (at least 10x the volume of the quenching solution), prepare a 5-10% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath and stir gently with a magnetic stir bar.

  • Slow Addition: Carefully and very slowly rinse the contaminated glassware with a minimal amount of an inert solvent (e.g., THF or acetone) to dissolve the residue. Using a pipette, add this solution dropwise to the center of the vortex of the stirring bicarbonate solution.

  • Observe and Control: Be vigilant for signs of reaction, such as gas evolution (CO2) or a temperature increase. If the reaction becomes too vigorous, immediately stop the addition until it subsides.

  • Ensure Complete Reaction: After all the material has been added, continue stirring the mixture in the ice bath for a minimum of one hour to ensure the reaction is complete.[4]

  • Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution slowly.

  • Dispose of Quenched Solution: The final, neutralized aqueous solution should be collected in a designated hazardous aqueous waste container for professional disposal.

Spill Management Protocol

Immediate and correct response to a spill is critical to ensure safety.

For a Small Spill (Solid):

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • PPE: Don appropriate PPE as described in Section 2.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT use water or combustible materials like paper towels. [4]

  • Collect: Carefully sweep the contained material into a designated, labeled hazardous waste container. Avoid creating dust.[11]

  • Decontaminate: Clean the spill area cautiously with a cloth dampened with the sodium bicarbonate solution described in Section 4. Collect all cleaning materials as hazardous waste.

For a Large Spill or Any Spill Involving Liquid:

  • EVACUATE IMMEDIATELY: Evacuate the entire laboratory area.

  • ALERT: Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • SECURE: If it is safe to do so, close the fume hood sash and exit the lab. Prevent re-entry.

  • DO NOT attempt to clean up a large spill by yourself.

Disposal Decision Workflow

The following diagram outlines the logical workflow for making safe disposal decisions for 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

G Disposal Workflow for 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Start Identify Waste: 4-(Fluorosulfonyl)-3-methoxybenzoic Acid Decision_Type What is the nature of the waste? Start->Decision_Type Bulk Unused Reagent or Bulk Waste Quantity Decision_Type->Bulk Bulk Residual Small Residual Quantity (e.g., on glassware) Decision_Type->Residual Residual Spill Accidental Spill Decision_Type->Spill Spill Proc_Bulk Follow Primary Disposal Protocol (Sec. 3): 1. Use labeled, compatible container. 2. Store safely. 3. Arrange EHS pickup. Bulk->Proc_Bulk Proc_Residual Follow Decontamination Protocol (Sec. 4): 1. Prepare cold bicarbonate solution. 2. Add waste slowly with stirring. 3. Verify neutralization (pH). 4. Dispose of as aqueous waste. Residual->Proc_Residual Proc_Spill Follow Spill Management Protocol (Sec. 5): 1. Evacuate & Alert. 2. Use DRY, inert absorbent. 3. Collect for EHS pickup. 4. Decontaminate area. Spill->Proc_Spill

Caption: Disposal workflow for 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

References

  • Vertex AI Search Result[12] : Provides general safety data sheet information, including disposal instructions to treat as hazardous waste.

  • Fisher Scientific Safety Data Sheet[13] : Details hazards and disposal for a similar sulfonyl chloride, recommending disposal via an approved waste plant.

  • BenchChem Safe Disposal Guide[8] : Outlines procedures for a substituted benzoic acid, emphasizing PPE and professional disposal services.

  • Loba Chemie Safety Data Sheet[9] : Recommends disposing of benzoic acid at a licensed hazardous-waste disposal contractor.

  • Merck (Sigma-Aldrich) Product Page : Provides basic chemical properties for 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

  • Fisher Scientific Safety Data Sheet[6] : Indicates storage in a dry, cool, well-ventilated place away from oxidizing agents.

  • Cole-Parmer Material Safety Data Sheet[7] : Recommends storing in a tightly closed container in a cool, dry, well-ventilated area.

  • Sigma-Aldrich Safety Data Sheet[11] : General guidance to sweep up solid waste into suitable, closed containers for disposal.

  • Ossila Safety Data Sheet[14] : Recommends disposal via an accredited incineration contractor.

  • BenchChem Technical Support Center on Sulfonyl Chlorides[4] : Provides expert guidance on quenching sulfonyl chlorides with a weak base and managing spills with dry, inert materials.

  • BenchChem Safe Disposal Guide[10] : Details waste collection, labeling, and the importance of contacting an EHS office for disposal.

  • BLD Pharm Product Page[15] : Confirms the chemical name and structure.

  • SDS of Benzoic Acid Guide[5] : Emphasizes handling benzoic acid in a well-ventilated area or fume hood.

  • Redox Safety Data Sheet[16] : General disposal information for benzoic acid, in accordance with local regulations.

  • Sigma-Aldrich Safety Information[3] : Provides specific GHS hazard statements for 4-(Fluorosulfonyl)-3-methoxybenzoic acid, including H314 "Causes severe skin burns and eye damage".

  • Carl ROTH Safety Data Sheet[17] : General handling precautions for chemicals, including avoiding dust formation.

  • Yufeng, Sulfonyl Halides Overview[1] : Describes the general reactivity of sulfonyl halides with nucleophiles.

  • Repligen Chemical Compatibility Chart[18] : General resource for checking material compatibility (Note: specific compound not listed, general principles apply).

  • PubChem Compound Summary[19] : Lists GHS classifications for a similar compound, including skin, eye, and respiratory irritation.

  • Google Patents, Method for disposal of halocarbons[20] : Technical background on the reactivity of halogenated compounds, not directly applicable but contextually relevant.

  • ResearchGate, Stability of Sulfonyl Chlorides and Fluorides[21] : Discusses the relative stability of sulfonyl halides, noting fluorides are generally more stable than chlorides.

  • Wikipedia, Sulfonyl halide[2] : Details the general structure, stability, and reactivity of sulfonyl halides, including their reaction with water to form sulfonic acid and HCl (or HF in this case).

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Fluorosulfonyl)-3-methoxybenzoic acid

For the modern researcher, 4-(Fluorosulfonyl)-3-methoxybenzoic acid and related sulfonyl fluorides are powerful tools, particularly in the fields of chemical biology and drug discovery. Their unique blend of stability an...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, 4-(Fluorosulfonyl)-3-methoxybenzoic acid and related sulfonyl fluorides are powerful tools, particularly in the fields of chemical biology and drug discovery. Their unique blend of stability and "clickable" reactivity makes them invaluable as covalent inhibitors and biochemical probes.[1][2] However, this reactivity profile demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for handling this compound, ensuring both your safety and the integrity of your research.

The core reactive center of this molecule is the sulfonyl fluoride (-SO2F) group. While more resistant to simple hydrolysis than its sulfonyl chloride counterpart, it is a potent electrophile that will react with nucleophiles.[2] The most significant, immediate risks stem from its classification as a corrosive solid. An analogous compound, 3-Fluoro-4-methoxybenzenesulfonyl chloride, is categorized as causing severe skin burns and eye damage.[3] Therefore, we must operate under the assumption that 4-(Fluorosulfonyl)-3-methoxybenzoic acid presents a similar, if not identical, hazard profile. Accidental contact with moisture, particularly on skin or mucous membranes, can lead to the release of corrosive acids, causing severe chemical burns.

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is a comprehensive and correctly worn PPE ensemble. The selection of each component is directly linked to the compound's corrosive and reactive nature. Under no circumstances should this compound be handled without the minimum PPE outlined below.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical splash goggles AND a full-face shield.[4][5]Standard safety glasses are insufficient. The sulfonyl fluoride group can react with moisture, creating a splash and fume hazard. Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive dust and potential reaction splashes.[6]
Hand Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving with an inner nitrile glove is mandatory.[4][7]This compound is expected to be severely corrosive. A single layer of standard nitrile gloves offers minimal protection against direct contact or a spill. The outer, heavy-duty glove provides primary chemical resistance, while the inner glove offers secondary protection during the doffing process.
Body Flame-resistant (e.g., Nomex) laboratory coat, fully buttoned with sleeves extended to the wrists.[8] A chemical-resistant apron is also required over the lab coat.[4]The lab coat provides a primary barrier. The chemical-resistant apron is essential to protect against splashes and spills of the corrosive solid, which can quickly compromise the fabric of a standard lab coat.[9]
Respiratory Use is contingent on the engineering controls. For weighing and transfer outside of a glovebox, a NIOSH-approved respirator with an appropriate acid gas/particulate cartridge is necessary.[4][7]Fine powders can easily become airborne. Inhalation of this corrosive dust can cause severe irritation and damage to the respiratory tract.[10] All handling of the solid must be performed within a certified chemical fume hood to mitigate this risk.[5]
Foot Closed-toe, chemical-resistant shoes.[5]Protects feet from spills of the solid material or contaminated solvents.

Operational Plan: Safe Handling Workflow

Handling this compound requires a deliberate, methodical approach within a controlled environment. The following protocol is designed to minimize exposure and prevent accidental release.

Pre-Experiment Preparations
  • Designated Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.[8] Ensure the work surface is clean and free of clutter.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and functional.[5] Have a spill kit rated for corrosive solids readily available.

  • Dry Run: Before handling the actual compound, perform a dry run of the entire procedure to identify potential ergonomic or procedural hazards.[8]

  • Inert Atmosphere (If Required): Due to the moisture-sensitive nature of the sulfonyl fluoride group, for reactions requiring anhydrous conditions, all glassware must be rigorously dried, and the experiment should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[11]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit. The outer gloves should be pulled over the cuffs of the lab coat.[6]

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Use an anti-static weigh boat or glass container.

    • Carefully open the primary container, avoiding any puff of powder.

    • Use a dedicated, clean spatula to transfer the solid. Do not "tap" the container, as this can aerosolize the fine powder.

    • Close the primary container immediately after dispensing.

  • Transfer to Reaction Vessel:

    • If transferring the solid directly to a flask, use a powder funnel.

    • If dissolving for transfer, add the solvent to the weigh boat/container slowly to avoid splashing.

    • Rinse the container with a small amount of solvent to ensure a complete quantitative transfer.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using a suitable solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Carefully doff PPE, removing the outer gloves first, followed by the apron, face shield, and goggles. Remove the inner gloves last.

    • Wash hands thoroughly with soap and water.[12]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood & Eyewash prep2 Don Full PPE Ensemble prep1->prep2 handle1 Weigh Compound Carefully prep2->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Reaction Complete clean2 Package & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 4-(Fluorosulfonyl)-3-methoxybenzoic acid.

Logistical Plan: Spill and Disposal Management

Emergency Spill Procedures
  • Spill on Personnel: Immediately remove contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]

  • Spill in the Fume Hood:

    • Ensure the fume hood sash is as low as possible.

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials.

    • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.

Waste Disposal Plan

The reactivity of sulfonyl halides necessitates a stringent disposal protocol. Under no circumstances should you attempt to neutralize or "quench" this compound in the laboratory without a previously validated and peer-reviewed procedure. [14] The reaction can be exothermic and produce hazardous byproducts.

  • Segregation: All waste containing 4-(Fluorosulfonyl)-3-methoxybenzoic acid, including contaminated solids, rinse solvents, and disposable equipment, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15]

  • Labeling: The waste container must be labeled as "Hazardous Waste: Corrosive Solid, Acidic, Organic, n.o.s. (4-(Fluorosulfonyl)-3-methoxybenzoic acid)".

  • Professional Disposal: The universally advised and required method for disposal is to engage a professional hazardous waste disposal service.[14] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.

By adhering to these detailed operational and safety directives, you can confidently and safely utilize the unique chemical properties of 4-(Fluorosulfonyl)-3-methoxybenzoic acid in your research endeavors.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • AirClean Systems. (2026, January 6). Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results.
  • IBP Uniuso. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Fluorochem Ltd. (2024, December 19). 4-(Difluoromethyl)-3-methoxybenzoic acid Safety Data Sheet.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • University of Michigan. (n.d.). Water Sensitive Chemicals - Environment, Health & Safety.
  • Benchchem. (n.d.). Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzenesulfonyl chloride SAFETY DATA SHEET.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • Thermo Fisher Scientific. (2009, September 22). 4-Methoxybenzoic acid SAFETY DATA SHEET.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • TCI EUROPE N.V. (2025, November 4). 4-Fluoro-3-methoxybenzoic Acid - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 2-Fluoro-4-methoxybenzoic acid SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2014, June 28). p-Anisic acid SAFETY DATA SHEET.
  • Ossila. (2023, November 9). 3-Fluoro-4-methoxybenzoic acid SAFETY DATA SHEET.
  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides.
  • National Institutes of Health. (2023, August 3). Sulfur fluoride exchange.
  • ResearchGate. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.

Sources

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